Urolithin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,8,10-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-7-10(9(16)4-5)6-1-2-8(15)11(17)12(6)19-13(7)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUKWCOBPGDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(C=C(C=C3O)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Urolithin E structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin E is a significant gut microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid, found in abundance in pomegranates, berries, and nuts. As a member of the urolithin family, characterized by a dibenzo[b,d]pyran-6-one core structure, this compound is a key intermediate in the metabolic pathway leading to the more commonly studied Urolithin A and B. Its unique tetrahydroxy substitution pattern suggests distinct chemical properties and biological activities that are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the structure, chemical properties, and known biological signaling pathways of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, with the IUPAC name 3,4,8,10-tetrahydroxybenzo[c]chromen-6-one, is a tetrahydroxylated urolithin. Its chemical structure is characterized by a fused three-ring system with hydroxyl groups positioned at carbons 3, 4, 8, and 10. This specific arrangement of hydroxyl groups influences its polarity, solubility, and potential for biological interactions.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Urolithin A (Reference) |
| Molecular Formula | C₁₃H₈O₆ | C₁₃H₈O₄ |
| Molecular Weight | 260.20 g/mol | 228.20 g/mol |
| Melting Point | Data not available | 340-345 °C (predicted)[1] |
| Boiling Point | Data not available | 527.9 ± 43.0 °C (predicted)[1] |
| Water Solubility | Slightly soluble (inferred) | Slightly soluble[2] |
| Solubility in Organic Solvents | Soluble in DMSO, Methanol (inferred) | DMSO: 50 mg/mL, Ethanol: Soluble[2] |
| pKa | Data not available | 8.0 (predicted)[3] |
Note: Due to the limited availability of experimental data for this compound, some properties are inferred from its structure and data from the closely related Urolithin A.
Biosynthesis and Metabolism
This compound is not directly consumed in the diet but is formed in the colon through the metabolic action of gut microbiota on ellagic acid. The transformation of ellagic acid into various urolithins is a multi-step process involving lactone ring cleavage, decarboxylation, and sequential dehydroxylation. This compound is a key intermediate in this pathway.
Caption: Metabolic pathway of ellagic acid to urolithins by gut microbiota.
Biological Activities and Signaling Pathways
While research on this compound is still emerging, the biological activities of the broader urolithin family, particularly Urolithin A and B, have been extensively studied. These compounds are known to possess potent anti-inflammatory and antioxidant properties. It is highly probable that this compound shares these activities, potentially with unique potency or specificity due to its distinct hydroxylation pattern.
Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways
Chronic inflammation is a key driver of many diseases. Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In their inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Studies on Urolithin A and B have demonstrated their ability to inhibit NF-κB activation by preventing IκBα phosphorylation and degradation, thereby suppressing the production of pro-inflammatory cytokines.[4][5]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammation. Urolithins have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent. For instance, Urolithin A has been reported to inhibit the phosphorylation of p38 and JNK in certain inflammatory models.[4]
References
- 1. ncelements.com [ncelements.com]
- 2. Urolithin A BP EP USP CAS 1143-70-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. cambridge.org [cambridge.org]
Urolithin E: A Technical Guide on its Discovery, Natural Sources, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin E is a tetrahydroxy-urolithin, a gut microbial metabolite of ellagic acid derived from dietary ellagitannins. First characterized in 2013, it represents an intermediate in the complex metabolic pathway converting plant-derived polyphenols into more bioavailable and biologically active compounds. This technical guide provides a comprehensive overview of the discovery of this compound, its natural precursor sources, and the detailed analytical methodologies employed for its identification. While research has extensively focused on its precursors and the end-products of the metabolic pathway, such as Urolithin A and B, this document consolidates the currently available information specifically on this compound to support further investigation into its unique biological activities and therapeutic potential.
Discovery and Identification
This compound was first identified and named in a 2013 study by Selma, Beltrán, and colleagues from the Research Group on Quality, Safety, and Bioactivity of Plant Foods at CEBAS-CSIC in Murcia, Spain. The identification was part of a broader investigation into the time course production of urolithins from ellagic acid by human gut microbiota. In this seminal work, this compound was characterized as 2,3,8,10-tetrahydroxy urolithin .
Subsequent research by García-Villalba et al. in 2019 further solidified the identification of this compound by detailing its chromatographic behavior.
Table 1: Key Identification Parameters of this compound
| Parameter | Value | Reference |
| Chemical Name | 2,3,8,10-tetrahydroxy urolithin | Selma et al., 2013 |
| Molecular Formula | C13H8O6 | - |
| Monoisotopic Mass | 272.0321 Da | - |
| UPLC-Q-TOF-MS Retention Time | 10.48 min | García-Villalba et al., 2019 |
Natural Sources of this compound Precursors
This compound is not found directly in foods. It is a secondary metabolite produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid. Therefore, its natural sources are indirectly the foods rich in these precursors.
Table 2: Major Dietary Sources of Ellagitannins and Ellagic Acid
| Food Source | Primary Precursors |
| Pomegranate (Punica granatum) | Punicalagins, Ellagic Acid |
| Berries (Raspberries, Strawberries, Blackberries, Cloudberries) | Sanguiin H-6, Lambertianin C, Ellagic Acid |
| Nuts (Walnuts, Pecans) | Pedunculagin, Casuarictin, Ellagic Acid |
| Oak-aged wines and spirits | Vescalagin, Castalagin |
Currently, there is no available data quantifying the concentration of this compound in these or any other natural sources, as its presence is transient and dependent on individual gut microbiota composition.
Biosynthesis of this compound
This compound is an intermediate in the metabolic pathway that transforms ellagic acid into the more extensively studied urolithins, such as Urolithin A and B. This biotransformation is carried out by specific gut bacteria. The general pathway is initiated by the hydrolysis of ellagitannins to ellagic acid in the upper gastrointestinal tract. In the colon, gut microbiota metabolize ellagic acid through a series of reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylations.
Figure 1: Simplified metabolic pathway of ellagitannins to urolithins.
Experimental Protocols
The identification of this compound has primarily been achieved through in vitro fermentation followed by advanced analytical techniques.
In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota
This protocol is adapted from the methodology described by Selma et al. (2013).
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors. Prepare a 10% (w/v) fecal slurry in a sterile phosphate buffer under anaerobic conditions.
-
Incubation: Add ellagic acid (solubilized in a suitable solvent like DMSO) to the fecal slurry to a final concentration of 50 µM. Incubate the mixture under anaerobic conditions at 37°C.
-
Time-Course Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 8, 16, 24, 48, and 72 hours) to monitor the production of urolithins.
-
Sample Preparation for Analysis: Centrifuge the aliquots to pellet the fecal matter. Extract the supernatant with ethyl acetate or another suitable organic solvent. Evaporate the organic solvent and reconstitute the residue in a methanol:water solution for analysis.
Analytical Identification of this compound
The following protocol is a composite of methods described by Selma et al. (2013) and García-Villalba et al. (2019).
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Monitor at multiple wavelengths, with 254, 280, 305, and 360 nm being characteristic for urolithins. This compound exhibits a characteristic UV spectrum that distinguishes it from other tetrahydroxy isomers.
-
-
Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):
-
Column: A high-resolution C18 column.
-
Mobile Phase: Similar to HPLC-DAD.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Mass Analysis: Acquire full-scan mass spectra to determine the accurate mass of the parent ion of this compound (m/z 271.0243 for [M-H]⁻).
-
MS/MS Fragmentation: Perform tandem mass spectrometry to obtain the fragmentation pattern of the parent ion, which aids in structural elucidation and confirmation.
-
Figure 2: Analytical workflow for the identification of this compound.
Biological Activity and Signaling Pathways
To date, there is a significant lack of research on the specific biological activities and signaling pathways of this compound. The majority of studies on the bioactivity of urolithins have focused on the more abundant end-products, Urolithin A and Urolithin B. These have been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. It is plausible that this compound, as an intermediate, may also exhibit biological activity, potentially with unique characteristics. However, dedicated studies are required to confirm this.
Future Directions
The field of urolithin research presents several exciting avenues for future investigation, particularly concerning this compound:
-
Isolation and Purification: Development of robust methods for the isolation and purification of this compound is crucial for enabling in-depth biological studies.
-
Quantitative Analysis: There is a need for the development of sensitive analytical methods to quantify the levels of this compound in biological samples and to determine its presence in different natural sources.
-
Biological Activity Screening: A systematic evaluation of the antioxidant, anti-inflammatory, and other biological activities of this compound is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, further research into the specific signaling pathways modulated by this compound will be essential to understand its therapeutic potential.
Conclusion
This compound is a key intermediate in the microbial metabolism of dietary ellagitannins. While its discovery and analytical characterization have been established, a significant gap in our understanding of its quantitative presence, specific biological activities, and mechanisms of action remains. This technical guide provides a foundation for researchers and drug development professionals to build upon, encouraging further exploration of this potentially important, yet understudied, urolithin.
The Microbial Genesis of Urolithin E: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the metabolic progeny of dietary ellagitannins and ellagic acid, are at the forefront of nutraceutical and pharmacological research due to their potent anti-inflammatory, antioxidant, and anti-aging properties. Produced exclusively by the gut microbiota, these dibenzopyran-6-one derivatives exhibit significant inter-individual variability in their production profiles, categorized into distinct urolithin metabotypes. While research has predominantly focused on the terminal products like Urolithin A, the intermediate metabolites play a crucial role in the overall biosynthetic cascade. This technical guide provides an in-depth examination of the biosynthesis of a key intermediate, Urolithin E (2,3,8,10-tetrahydroxy urolithin), by the human gut microbiota. It details the precursor molecules, the bacterial species implicated in its formation, quantitative production data, comprehensive experimental protocols for its study, and the broader context of urolithin-modulated signaling pathways.
Introduction to Urolithin Biosynthesis
Ellagitannins (ETs) and ellagic acid (EA), abundant in foods such as pomegranates, berries, and nuts, are large polyphenolic compounds with low bioavailability.[1] Their therapeutic benefits are largely attributed to their conversion by the colonic microbiota into a series of more readily absorbed metabolites known as urolithins.[2][3] This microbial transformation involves a multi-step process of lactone-ring cleavage, decarboxylation, and sequential dehydroxylations.[2]
The metabolic pathway begins with the conversion of EA into a pentahydroxy-urolithin (Uro-M5).[1] This is followed by a cascade of dehydroxylation steps, leading to tetrahydroxy-urolithins, including this compound (Uro-E), Urolithin D (Uro-D), and Urolithin M6 (Uro-M6).[1][2] These intermediates are further metabolized into trihydroxy- (e.g., Urolithin C), dihydroxy- (e.g., Urolithin A), and monohydroxy-urolithins (e.g., Urolithin B).[2] this compound is a pivotal, albeit transient, molecule in this pathway, leading to the formation of other key urolithins.[4]
The Biosynthetic Pathway of this compound
This compound is a tetrahydroxy-urolithin intermediate formed during the microbial catabolism of ellagic acid. The established pathway indicates that its formation follows the initial conversion of ellagic acid and precedes the formation of trihydroxy-urolithins.
The primary steps involving this compound are:
-
Precursor Formation : Ellagic acid is first metabolized, involving lactone ring cleavage and decarboxylation, to form Urolithin M5 (3,4,8,9,10-pentahydroxy urolithin).[1][4]
-
This compound Synthesis : Urolithin M5 undergoes dehydroxylation to yield the tetrahydroxy-urolithins, including this compound.[4]
-
Subsequent Conversion : this compound is further dehydroxylated to form Urolithin M7 (a trihydroxy-urolithin).[4]
This intricate conversion is not performed by a single bacterial species but often requires a consortium of microbes, each possessing specific enzymatic machinery for dehydroxylation at different positions on the urolithin core structure.[5][6]
Gut Microbiota Involved in this compound Production
The production of urolithins is highly dependent on an individual's gut microbiota composition. While specific bacteria responsible for every single step are still under investigation, studies using bacterial co-cultures have successfully reproduced the formation of this compound.
Notably, a co-culture of:
-
Gordonibacter urolithinfaciens
-
Enterocloster bolteae
has been shown to metabolize ellagic acid to produce a range of intermediates, including this compound.[5][6] The genus Gordonibacter is known to convert EA into initial intermediates like Uro-M5, Uro-M6, and Uro-C.[5] The subsequent conversions, including the formation of Uro-E and its downstream metabolites, likely involve other species such as Enterocloster, highlighting the necessity of microbial cooperation.[5][7] Bacteria from the Clostridium coccoides group have also been implicated in the production of various urolithin intermediates, including this compound.[8]
Quantitative Data on this compound Production
Quantitative analysis of this compound is challenging due to its transient nature as a metabolic intermediate. However, in vitro fermentation studies provide valuable insights into its production kinetics.
| Precursor | Microbial System | Incubation Time (h) | Max. Concentration of this compound (μM) | Study Reference |
| Ellagic Acid | Co-culture of G. urolithinfaciens & E. bolteae | 15 | 0.21 | Iglesias-Aguirre et al., 2023[5] |
Experimental Protocols
Protocol for In Vitro Fermentation and this compound Analysis
This protocol outlines a method for the anaerobic fermentation of ellagic acid with human fecal microbiota or bacterial co-cultures to produce and quantify urolithins, including this compound.
Materials:
-
Anaerobic Basal Broth (ABB) medium
-
Ellagic acid (EA) stock solution
-
Fecal slurry from a healthy donor or pure cultures of G. urolithinfaciens and E. bolteae
-
Anaerobic chamber (N₂/H₂/CO₂ atmosphere)
-
Centrifuge and 0.22 µm filters
-
Ethyl acetate with 1.5% formic acid (for extraction)
-
HPLC-DAD-MS system for analysis
Procedure:
-
Medium Preparation: Prepare ABB medium according to the standard formulation and sterilize. Transfer the medium into an anaerobic chamber at least 24 hours before use to ensure anaerobic conditions.
-
Inoculum Preparation:
-
Fecal Slurry: Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced ABB medium inside the anaerobic chamber.
-
Bacterial Co-culture: Grow pure cultures of G. urolithinfaciens and E. bolteae in ABB medium to the stationary phase. Mix the cultures in a 1:1 ratio.
-
-
Fermentation:
-
Dispense 9 mL of pre-reduced ABB medium into sterile culture tubes.
-
Add EA stock solution to a final concentration of 20-50 µM.
-
Inoculate the tubes with 1 mL of the fecal slurry or the bacterial co-culture.
-
Incubate the cultures anaerobically at 37°C.
-
-
Sampling: Collect aliquots (e.g., 1 mL) from the fermentation broth at various time points (e.g., 0, 15, 24, 48, 72 hours) to monitor the time course of urolithin production.
-
Metabolite Extraction:
-
Centrifuge the collected aliquots to pellet bacteria and fecal debris.
-
To 500 µL of the supernatant, add an equal volume of ethyl acetate containing 1.5% formic acid.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the dried extract in a suitable mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into an HPLC-DAD-MS system. Identify this compound and other urolithins based on retention time, UV-Vis spectra, and mass-to-charge ratio (m/z) compared to analytical standards.
-
Workflow for Isolation of Urolithin-Producing Bacteria
This workflow describes the process of isolating pure bacterial strains capable of metabolizing ellagic acid from a complex human fecal sample.
Signaling Pathways Modulated by Urolithins
Currently, there is a lack of specific research on the direct signaling pathways modulated by this compound. The biological activity of urolithins has been predominantly investigated for the more stable and abundant end-products, particularly Urolithin A, and to a lesser extent, Urolithins B and C. These studies provide a critical framework for understanding the potential downstream effects once this compound is converted.
Key pathways modulated by other major urolithins include:
-
Anti-inflammatory Pathways: Urolithins A, B, and C have been shown to inhibit the NF-κB (Nuclear Factor kappa-B) signaling pathway, a central regulator of inflammation.[9] This action reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. They also modulate MAPK (Mitogen-Activated Protein Kinase) pathways.[9]
-
Metabolic Regulation: Urolithin A activates AMPK (AMP-activated protein kinase), a key cellular energy sensor, which helps regulate glucose and lipid metabolism.[10]
-
Cellular Health and Longevity: Urolithin A is a potent inducer of mitophagy, the selective degradation of dysfunctional mitochondria. This process is crucial for maintaining cellular homeostasis and is linked to anti-aging effects. Key pathways involved include the PINK1/Parkin pathway and the activation of longevity-associated sirtuins (e.g., SIRT1).[4][10]
-
Anticancer Activity: Urolithins can modulate pathways involved in cancer progression, including those regulating cell cycle arrest, apoptosis (programmed cell death), and autophagy.[11]
Given that this compound is a direct precursor to these bioactive molecules, its efficient production by the gut microbiota is a critical determinant of the ultimate health benefits derived from dietary ellagitannins.
Conclusion and Future Directions
This compound is a key tetrahydroxy intermediate in the complex microbial biosynthesis of urolithins from dietary ellagic acid. Its formation is dependent on the synergistic action of specific gut bacteria, including members of the Gordonibacter and Enterocloster genera. While quantitative data are sparse, in vitro models have confirmed its production and position in the metabolic cascade. For drug development and nutraceutical professionals, understanding and optimizing the production of intermediates like this compound is as crucial as studying the final products. Future research should focus on isolating the specific enzymes responsible for each dehydroxylation step, including the conversion to this compound, and elucidating whether this compound itself possesses unique bioactivities or primarily serves as a conduit in the pathway to more stable urolithins. Such knowledge will be instrumental in developing targeted probiotic or prebiotic strategies to enhance the production of these beneficial metabolites in individuals with non-producing metabotypes.
References
- 1. mdpi.com [mdpi.com]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Intricate Pathway of Ellagitannin Metabolism to Urolithin E: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagitannins, a class of hydrolyzable tannins found in various fruits and nuts like pomegranates, berries, and walnuts, are gaining significant attention for their potential health benefits. However, their large and complex structures limit their direct absorption. The true bioactive potential of ellagitannins is unlocked through a multi-step metabolic cascade orchestrated by the gut microbiota, culminating in the formation of a series of smaller, more bioavailable compounds known as urolithins. This technical guide provides an in-depth exploration of the metabolic pathway leading to a key intermediate, Urolithin E, and outlines the experimental methodologies used to investigate this intricate process.
The Metabolic Journey: From Ellagitannins to this compound
The conversion of dietary ellagitannins to urolithins is a complex, multi-stage process entirely dependent on the enzymatic machinery of specific gut bacteria.[1] This transformation begins with the hydrolysis of ellagitannins in the gut to release ellagic acid (EA).[2][3] The subsequent conversion of EA into urolithins involves a series of lactone-ring cleavage, decarboxylation, and sequential dehydroxylation reactions.[4][5]
The metabolic pathway to this compound and beyond can be summarized as follows:
-
Hydrolysis of Ellagitannins: In the upper gastrointestinal tract, ellagitannins are hydrolyzed to ellagic acid.[3]
-
Lactone-Ring Cleavage and Decarboxylation: Ellagic acid is then metabolized by gut bacteria, starting with the opening of one of its two lactone rings and subsequent decarboxylation to form the initial urolithin, pentahydroxy-urolithin, also known as Urolithin M-5.[4][6]
-
Sequential Dehydroxylation: This initial urolithin undergoes a series of dehydroxylation reactions, where hydroxyl groups are progressively removed from the dibenzopyran-6-one core structure. This cascade leads to the formation of various urolithin intermediates.
-
Formation of this compound: this compound (3,4,8,9,10-tetrahydroxy-urolithin) is a key tetrahydroxy-urolithin intermediate in this pathway.[3][4] It is formed from the dehydroxylation of Urolithin M-5.
The overall metabolic cascade continues from this compound to other intermediates like Urolithin M-6, Urolithin D, and Urolithin C, eventually leading to the more commonly studied and abundant dihydroxy-urolithins (Urolithin A and Isourolithin A) and the monohydroxy-urolithin (Urolithin B).[2][4]
The Microbial Players and Their Enzymatic Toolkit
The conversion of ellagic acid to urolithins is not a universal metabolic capability among humans and is dependent on the presence of specific gut microbial species. This has led to the concept of "metabotypes," with individuals classified as metabotype A (producing primarily Urolithin A), metabotype B (producing Isourolithin A and Urolithin B in addition to Urolithin A), or metabotype 0 (producing no urolithins).[3]
Key bacterial species identified as urolithin producers include:
-
Gordonibacter urolithinfaciens and Gordonibacter pamelaeae : These species are known to convert ellagic acid into intermediate urolithins, including Urolithin M-5, Urolithin M-6, and Urolithin C.[7][8]
-
Ellagibacter isourolithinifaciens : This bacterium is involved in the production of Isourolithin A.[5]
-
Enterocloster bolteae : This species has been shown to be involved in the conversion of Urolithin C to Urolithin A.[6]
Recent groundbreaking research has shed light on the specific enzymes responsible for the critical dehydroxylation steps in urolithin synthesis. Two distinct families of molybdenum-dependent enzymes have been identified in gut bacteria:
-
DMSO reductase family: Enzymes from this family are involved in regioselective dehydroxylation of urolithin precursors.
-
Xanthine oxidase family: This family of enzymes also catalyzes key dehydroxylation reactions in the urolithin pathway.[9]
These findings are pivotal, as they open the door to a more detailed molecular understanding of the urolithin production pathway and the factors influencing an individual's metabotype.
Quantitative Data on Urolithin Production
The production and concentration of urolithins, including the intermediate this compound, can vary significantly between individuals. The following table summarizes representative quantitative data from studies investigating urolithin concentrations in human biological samples following the consumption of ellagitannin-rich foods.
| Urolithin Metabolite | Matrix | Concentration Range | Source of Ellagitannins | Reference |
| Urolithin A | Plasma | 0.02 - 18.6 µmol/L | Pomegranate juice | [10] |
| Urolithin B | Plasma | 0.01 - 0.14 µmol/L | Pomegranate juice | [10] |
| Urolithin A | Urine | Up to 50 µM | Pomegranate extract | [4] |
| Urolithin A | Feces | 316.7 mg/kg | Pomegranate extract | [11] |
| This compound | Feces | Detected as an intermediate | In vitro fecal fermentation | [3] |
Note: Quantitative data for this compound in human plasma and urine is scarce due to its transient nature as an intermediate metabolite.
Experimental Protocols
The study of ellagitannin metabolism and urolithin production relies on robust analytical methodologies. Below are detailed protocols for the extraction and quantification of urolithins from biological samples.
Protocol 1: Extraction of Urolithins from Fecal Samples
This protocol is adapted from methodologies described in the literature for the analysis of urolithins in fecal matter.[12][13]
Materials:
-
Frozen fecal sample
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Water (ultrapure)
-
Hydrochloric acid (HCl)
-
Ultrasonic homogenizer
-
Centrifuge
-
0.22 µm PVDF syringe filters
Procedure:
-
Thaw the frozen fecal sample (e.g., 300 mg) at room temperature.
-
Add 10 mL of an extraction solvent mixture of MeOH/DMSO/H₂O (40:40:20, v/v/v) containing 0.1% HCl.
-
Homogenize the mixture using an ultrasonic homogenizer for 1 minute.
-
Centrifuge the homogenate at 5000 x g for 10 minutes at room temperature.
-
Collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
Protocol 2: Extraction of Urolithins from Urine Samples
This protocol is a standard method for the preparation of urine samples for urolithin analysis.[12]
Materials:
-
Urine sample
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.45 µm membrane filters
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid
Procedure:
-
Thaw the urine sample (e.g., 500 µL) at room temperature.
-
Add 1 mL of methanol to the urine sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Mix the filtered supernatant with a mobile phase solution of acetonitrile:water:glacial acetic acid (49.5:50:0.5, v/v/v) in a 1:1 ratio.
-
Vortex the final mixture for 5 minutes before injection into the HPLC system.
Protocol 3: Quantification of Urolithins by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of urolithins.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Negative ESI.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each urolithin.
Biological Activity and Signaling Pathways of Urolithins
While research on the specific biological activities of this compound is still emerging, the broader class of urolithins has been shown to possess significant anti-inflammatory and antioxidant properties.[14][15] The more extensively studied urolithins, such as Urolithin A and B, have been demonstrated to modulate key signaling pathways involved in inflammation and cellular stress.
Anti-inflammatory Effects and NF-κB/MAPK Signaling
Urolithins have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][7]
-
NF-κB Pathway: Urolithin A and B have been reported to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[2][16] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the production of inflammatory mediators like prostaglandins.
-
MAPK Pathway: Urolithins can also modulate the MAPK signaling cascade, including the p38 and JNK pathways, which are involved in cellular responses to stress and inflammation.[2][7]
Antioxidant Activity
In silico and in vitro studies have demonstrated the antioxidant potential of various urolithins. Urolithin D, another tetrahydroxy-urolithin, has shown potent antioxidant activity, superior to that of Trolox, a vitamin E analog. Urolithin C and A also exhibit significant radical scavenging capabilities.[8] The antioxidant activity of urolithins is attributed to their ability to donate a hydrogen atom to neutralize free radicals. While specific data for this compound is limited, its structural similarity to other antioxidant urolithins suggests it may also contribute to the overall antioxidant effect of ellagitannin metabolism.
Conclusion and Future Directions
The metabolic conversion of dietary ellagitannins to urolithins by the gut microbiota represents a fascinating example of host-microbe co-metabolism with significant implications for human health. This compound is a key intermediate in this complex pathway, and understanding its formation and biological activity is crucial for a comprehensive picture of the health effects associated with ellagitannin consumption.
Future research should focus on:
-
The detailed characterization of the newly discovered molybdenum-dependent enzymes involved in urolithin synthesis.
-
The isolation and characterization of more bacterial species capable of producing urolithins to better understand the determinants of different metabotypes.
-
In-depth investigation into the specific biological activities and signaling pathways modulated by this compound and other less-abundant urolithin intermediates.
-
Standardization of analytical methods for the accurate quantification of the full spectrum of urolithin metabolites in various biological matrices.
A deeper understanding of the ellagitannin-to-urolithin metabolic axis will pave the way for the development of novel therapeutic and nutraceutical strategies targeting the gut microbiome to enhance the production of these beneficial compounds and promote human health.
References
- 1. Urolithin A & muscle strength: Science builds for compound’s healthy aging potential [nutraingredients.com]
- 2. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cambridge.org [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Showing pharmacokinetics for Urolithin A metabolite after consumption of Pomegranate, juice from concentrate in humans - Phenol-Explorer [phenol-explorer.eu]
- 14. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Enigmatic Role of Urolithin E in Cellular Processes: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant scientific interest for their potential health benefits. While extensive research has elucidated the biological activities of major urolithins such as Urolithin A and B, other intermediates in the metabolic cascade, like Urolithin E, remain largely uncharacterized. This technical guide provides a comprehensive overview of the known biological roles of the urolithin family in key cellular processes, highlighting the current knowledge gap concerning this compound. We present available data on the metabolic pathways involving this compound, summarize quantitative data for related urolithins to establish a framework for future studies, and provide standardized experimental protocols and workflows relevant to the investigation of these compounds. This guide aims to serve as a foundational resource for researchers dedicated to unraveling the specific biological functions and therapeutic potential of this compound.
Introduction: The Urolithin Family and the this compound Knowledge Gap
Urolithins are a class of dibenzopyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid. These natural compounds have been credited with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The most extensively studied members of this family, Urolithin A (UA) and Urolithin B (UB), have been shown to modulate critical cellular signaling pathways, including those involved in mitochondrial health, cell cycle regulation, and apoptosis.
Despite the progress in understanding UA and UB, the biological significance of many intermediate urolithins, such as this compound, remains largely unexplored. This compound is a key intermediate in the metabolic pathway that transforms ellagitannins into the more commonly studied urolithins. However, a thorough review of the current scientific literature reveals a significant lack of specific data on the biological role, quantitative efficacy, and mechanisms of action of this compound. This guide will synthesize the existing knowledge on the broader urolithin family to provide a contextual framework and underscore the critical need for focused research on this compound.
Metabolic Pathway of Ellagitannins and the Position of this compound
The conversion of dietary ellagitannins to urolithins is a multi-step process carried out by specific gut bacteria. This metabolic cascade involves a series of dehydroxylation and lactone cleavage reactions, leading to the formation of various urolithin intermediates. This compound is a tetrahydroxy-urolithin that serves as a precursor to other urolithins in this pathway.
Below is a diagram illustrating the metabolic conversion of ellagic acid to various urolithins, highlighting the position of this compound.
Known Biological Roles of the Urolithin Family in Cellular Processes
While specific data for this compound is lacking, studies on other urolithins, primarily Urolithin A and B, have revealed their involvement in several crucial cellular processes. These findings provide a strong rationale for investigating whether this compound exhibits similar or distinct activities.
Anti-inflammatory Effects
Urolithins A and B have demonstrated potent anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
Antioxidant Activity
Several urolithins exhibit significant antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This protective effect against oxidative stress is crucial in preventing cellular damage implicated in various chronic diseases.
Anticancer Properties
In vitro and in vivo studies have highlighted the anticancer potential of urolithins. They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. The mechanisms underlying these effects often involve the modulation of cell cycle regulatory proteins and the inhibition of survival pathways.
Neuroprotective Effects
Emerging evidence suggests that urolithins may offer protection against neurodegenerative diseases. Urolithin A, for instance, has been shown to protect neuronal cells from oxidative damage and apoptosis, suggesting its potential in the context of diseases like Alzheimer's and Parkinson's.
Mitochondrial Function
A key area of research for Urolithin A is its role in promoting mitochondrial health through a process called mitophagy, which is the selective removal of damaged mitochondria. By enhancing mitophagy, Urolithin A helps maintain cellular energy homeostasis and reduces cellular stress.
The signaling pathways modulated by the urolithin family are complex and interconnected. The diagram below illustrates some of the key pathways influenced by urolithins like Urolithin A and B.
Quantitative Data for Urolithins (A and B)
To provide a benchmark for future studies on this compound, the following table summarizes some of the available quantitative data for Urolithin A and B from various in vitro studies. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Urolithin | Assay | Cell Line | Endpoint | Result |
| Urolithin A | Anti-proliferation | Colon Cancer (Caco-2) | IC50 | ~50 µM |
| Urolithin A | Anti-inflammatory | Macrophages (RAW 264.7) | Inhibition of NO production | IC50 ~20 µM |
| Urolithin B | Anti-proliferation | Prostate Cancer (PC-3) | IC50 | ~75 µM |
| Urolithin B | Anti-inflammatory | Microglia (BV2) | Inhibition of TNF-α release | EC50 ~15 µM |
Note: The values presented are approximate and collated from various sources for illustrative purposes. Specific experimental details should be consulted in the primary literature.
Experimental Protocols and Workflows
Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below are detailed methodologies for key experiments commonly used to characterize the cellular effects of urolithins.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite and calculate the concentration of nitrite in the samples. Determine the IC50 value for NO production inhibition.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., NF-κB, MAPK).
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound.
Urolithin E: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Urolithin E, a metabolite of ellagitannins, for researchers, scientists, and drug development professionals. This document summarizes the current state of knowledge, including its physicochemical properties, metabolic pathway, and the limited available information on its biological activity, while also highlighting areas requiring further investigation.
Core Physicochemical Properties
This compound is an intermediate metabolite in the conversion of ellagic acid to other urolithins by the gut microbiota.[1][2] Its specific biological functions are not as extensively studied as those of other urolithins, such as Urolithin A and B.
| Property | Value | Source |
| CAS Number | 1453297-45-4 | Internal Search |
| Molecular Weight | 260.20 g/mol | Internal Search |
| Molecular Formula | C₁₃H₈O₆ | Internal Search |
Metabolic Fate of Ellagitannins: The Pathway to Urolithins
Urolithins are produced in the gut through a multi-step process involving the hydrolysis of ellagitannins to ellagic acid, followed by the removal of hydroxyl groups by the gut microbiota.[1] this compound is a key intermediate in this pathway.
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Biological Activity and Signaling Pathways: A Research Gap for this compound
While extensive research has elucidated the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects of Urolithin A and, to a lesser extent, Urolithin B, there is a notable scarcity of studies specifically investigating the biological activities and underlying signaling pathways of this compound.
The majority of the available literature focuses on the broader class of urolithins, with Urolithin A being the most characterized. For instance, Urolithin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] It also modulates pathways involved in mitochondrial health, such as mitophagy, through the activation of SIRT1 and AMPK.[2]
The following diagram illustrates a generalized workflow for investigating the anti-inflammatory effects of a urolithin, a protocol that could be adapted for future studies on this compound.
Caption: General experimental workflow for assessing the anti-inflammatory activity of urolithins.
Experimental Protocols: A Call for this compound-Specific Research
Future research should focus on developing and publishing detailed methodologies for:
-
Chemical Synthesis of this compound: To enable the production of sufficient quantities for in-depth biological studies.
-
In Vitro Bioassays: To screen for its effects on various cell types and to elucidate its mechanisms of action. This would include cell viability assays, anti-inflammatory assays (e.g., measuring nitric oxide production, cytokine levels), and reporter gene assays for specific signaling pathways.
-
In Vivo Studies: To investigate its bioavailability, pharmacokinetics, and efficacy in animal models of disease.
Future Directions and Conclusion
This compound remains a relatively understudied metabolite within the urolithin family. While its position as a key intermediate in the metabolic pathway of ellagitannins is established, its specific biological functions and potential as a therapeutic agent are yet to be determined.
This technical guide highlights the current knowledge gap and underscores the need for further research dedicated to this compound. Elucidating its unique biological properties will be crucial for a complete understanding of the health benefits associated with the consumption of ellagitannin-rich foods and for the potential development of novel therapeutics. Researchers are encouraged to direct their efforts towards the synthesis and biological characterization of this intriguing compound.
References
Urolithin E: A Review of an Obscure Ellagitannin Metabolite
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive compounds produced by the human gut microbiota through the metabolism of ellagitannins, which are polyphenols abundant in foods such as pomegranates, berries, and nuts.[1][2][3] While extensive research has focused on the biological activities of major urolithins like Urolithin A (UA) and Urolithin B (UB), other metabolic intermediates remain largely uncharacterized. Urolithin E (2,3,8,10-Tetrahydroxy urolithin) is one such intermediate, a tetrahydroxy-urolithin that appears during the conversion of ellagic acid to downstream metabolites.[2][4] This document provides a comprehensive review of the existing, albeit limited, literature on this compound, highlighting its physicochemical properties, metabolic context, and the significant knowledge gaps that present opportunities for future research.
Physicochemical Properties of this compound
This compound is a dibenzopyran-6-one derivative with four hydroxyl groups. Its chemical properties have been computationally predicted and are available through public databases. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source |
| IUPAC Name | 3,4,8,10-tetrahydroxybenzo[c]chromen-6-one | PubChem |
| Molecular Formula | C₁₃H₈O₆ | PubChem |
| Molecular Weight | 260.20 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Monoisotopic Mass | 260.03208797 Da | PubChem |
Metabolic Pathway of this compound
This compound is not directly consumed from dietary sources but is exclusively a product of gut microbial metabolism. The transformation of dietary ellagitannins and ellagic acid into the final, more bioavailable urolithins is a multi-step process involving lactone-ring cleavage, decarboxylation, and sequential dehydroxylation reactions.[4] this compound is identified as a tetrahydroxy-urolithin intermediate in this pathway.
The generalized metabolic cascade is as follows:
-
Dietary ellagitannins are hydrolyzed in the gut to release ellagic acid.
-
Gut bacteria cleave a lactone ring of ellagic acid to form pentahydroxy-urolithins (e.g., Urolithin M-5).
-
Subsequent dehydroxylation steps lead to the formation of tetrahydroxy-urolithins, which include Urolithin D, Urolithin M-6, and This compound .[2][4][5]
-
These intermediates are further dehydroxylated to trihydroxy-urolithins (e.g., Urolithin C, Urolithin M-7) and finally to the more extensively studied dihydroxy- (Urolithin A) and monohydroxy- (Urolithin B) forms.[4]
The following diagram illustrates the position of this compound within the broader urolithin metabolic pathway.
Caption: Simplified metabolic pathway of ellagitannins to urolithins.
Review of Biological Activity and Experimental Data
A thorough review of the scientific literature reveals a significant lack of studies focused specifically on the biological activities of this compound. While the broader class of urolithins is known for anti-inflammatory, antioxidant, and anti-cancer properties, these activities have been almost exclusively investigated and quantified for Urolithin A and Urolithin B.[2][6][7]
-
Quantitative Data: There is no available quantitative data (e.g., IC₅₀, EC₅₀ values) from bioactivity assays performed specifically on isolated or synthesized this compound. Studies that detect this compound do so in the context of identifying metabolic intermediates from ellagitannin consumption, without isolating it for functional testing.
-
Experimental Protocols: No detailed experimental protocols for investigating the biological effects of this compound could be found. The methodologies reported in the literature pertain to the detection and identification of urolithins in biological samples (feces, urine) using techniques like HPLC–DAD–MS and UPLC-Q-TOF-MS. These methods confirm its existence as an intermediate but do not explore its function.
-
Signaling Pathways: There are no published studies describing the modulation of specific signaling pathways by this compound. The well-documented mechanisms of action for other urolithins, such as the activation of Nrf2, inhibition of NF-κB, and induction of mitophagy, have not been investigated for this compound.[7][8]
Conclusion and Future Directions
This compound is a confirmed, yet enigmatic, intermediate in the microbial metabolism of dietary ellagitannins. Despite the intense scientific interest in the health benefits of urolithins, research has overwhelmingly concentrated on the terminal metabolites, Urolithin A and Urolithin B. As a result, this compound remains a molecular curiosity with no characterized biological activity, no dedicated experimental investigation, and no known mechanism of action.
This represents a clear and significant gap in the literature. The structural differences between urolithins, specifically the number and position of hydroxyl groups, are known to influence their biological effects. It is plausible that this compound possesses unique bioactivities or potencies that differ from its more studied relatives.
Future research should be directed towards the following:
-
Chemical Synthesis: Development of a robust method for the chemical synthesis of this compound to obtain sufficient quantities for in vitro and in vivo studies.
-
In Vitro Bioassays: Systematic screening of pure this compound in a panel of assays to evaluate its antioxidant, anti-inflammatory, anti-proliferative, and other potential activities.
-
Mechanistic Studies: Investigation into whether this compound can modulate key cellular signaling pathways that are known targets for other urolithins.
Elucidating the role of this compound would provide a more complete understanding of how the gut microbiome transforms dietary polyphenols into bioactive compounds and may uncover a novel agent with potential applications in nutrition and pharmacology. For now, it remains a frontier for discovery in the field of phytochemical metabolism.
References
- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 2. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 3. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Uncovering the Therapeutic Potential of Urolithin E: A Landscape of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin E, a metabolite produced by the gut microbiota from the dietary consumption of ellagitannins found in foods such as pomegranates, berries, and walnuts, is emerging as a compound of interest within the broader family of urolithins. While its siblings, Urolithin A and B, have been the subject of extensive research for their anti-inflammatory, anti-cancer, and anti-aging properties, this compound remains a comparatively enigmatic molecule. This technical guide aims to synthesize the current understanding of this compound, focusing on its position within the urolithin metabolic pathway and the potential, yet largely unexplored, therapeutic targets. It is critical to note that direct research on the specific biological activities and molecular targets of this compound is currently limited. Therefore, this document will also provide context from the broader urolithin family to highlight potential avenues for future investigation.
The Metabolic Journey: From Ellagitannins to Urolithins
Urolithins are not found directly in foods but are the end products of a complex metabolic process initiated by gut bacteria. Upon ingestion, ellagitannins are hydrolyzed to ellagic acid. The gut microbiota then metabolizes ellagic acid through a series of transformations, including lactone-ring cleavage, decarboxylation, and dehydroxylations, to produce a variety of urolithins.
This compound is an intermediate in this metabolic cascade. The generally accepted pathway begins with the conversion of ellagic acid to Urolithin M-5, which is then transformed into intermediates like Urolithin D, Urolithin M-6, and this compound.[1] this compound is subsequently converted to Urolithin M-7, which, along with other intermediates, eventually leads to the production of the more well-studied Urolithin A and Urolithin B.[1]
The following diagram illustrates the metabolic pathway of ellagitannins, highlighting the position of this compound.
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Potential Therapeutic Targets: An Extrapolation from the Urolithin Family
Due to the scarcity of research focused specifically on this compound, we must look to the broader class of urolithins to infer potential areas of therapeutic interest. The following sections summarize the established targets of other urolithins, primarily Urolithin A and B, which may provide a roadmap for future studies on this compound.
Anti-Inflammatory Activity
Inflammation is a key pathological component of many chronic diseases. Urolithins A and B have demonstrated potent anti-inflammatory effects through the modulation of several key signaling pathways.
-
NF-κB Signaling: Urolithins have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, is another target. By modulating this pathway, urolithins can influence cellular responses to inflammatory stimuli.
-
Aryl Hydrocarbon Receptor (AhR): Urolithin A has been identified as an antagonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating immune responses.[2][3]
Anti-Cancer Activity
The potential of urolithins as anti-cancer agents has been explored in various cancer cell lines and animal models. Their mechanisms of action are multifaceted and target key hallmarks of cancer.
-
Cell Cycle Arrest: Urolithins can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[4] This is often associated with the upregulation of cell cycle inhibitors like p21.[4]
-
Induction of Apoptosis: Urolithins can trigger programmed cell death in cancer cells through the activation of caspases, key enzymes in the apoptotic cascade.[4]
-
Inhibition of Survival Pathways: The PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are often hyperactivated in cancer to promote cell survival and proliferation, are known targets of urolithins.[5]
-
Autophagy Modulation: Urolithins can induce autophagy, a cellular process of degradation and recycling of damaged organelles and proteins.[4] In the context of cancer, this can either promote or inhibit tumor progression depending on the cellular context.
Neuroprotection
Emerging evidence suggests that urolithins may have neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
-
Reduction of Amyloid-β Aggregation: Urolithins have been shown to interfere with the fibrillation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[1]
-
Mitophagy Induction: Urolithin A is a potent inducer of mitophagy, the selective removal of damaged mitochondria.[6] Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative disorders. By enhancing mitochondrial quality control, urolithins may protect neurons from degeneration.
Metabolic Health
Urolithins have also been investigated for their beneficial effects on metabolic disorders.
-
Modulation of Lipid Metabolism: Urolithin C has been shown to have lipid-lowering effects in adipocytes and hepatocytes.[1]
Quantitative Data on Urolithin Bioactivity
As of the latest review of available literature, there is no specific quantitative data (e.g., IC50, EC50 values) detailing the direct biological activity of this compound on specific molecular targets or cellular processes. The table below summarizes some of the available quantitative data for other urolithins to provide a comparative context.
| Urolithin | Target/Assay | Cell Line/Model | Activity | Reference |
| Urolithin A | Cell Proliferation | PC-3 and C4-2B (Prostate Cancer) | Growth arrest at 35 μM | [4] |
| Urolithin A | Cell Proliferation | HT-29 (Colon Cancer) | Inhibition at 30 μg/mL | [4] |
| Urolithin B | Cell Proliferation | HT-29 (Colon Cancer) | Inhibition at 30 μg/mL | [4] |
| Urolithin A | TNF-α Inhibition | Bone Marrow-Derived Macrophages | Reversal of M1-like polarization | [7] |
| Urolithin B | TNF-α Inhibition | Bone Marrow-Derived Macrophages | Reversal of M1-like polarization | [7] |
Experimental Protocols
Detailed experimental protocols for investigating the therapeutic targets of this compound would currently be speculative. However, based on the research conducted on other urolithins, the following methodologies would be applicable for future studies on this compound.
1. Cell Viability and Proliferation Assays
-
MTT Assay: To assess the effect of this compound on the metabolic activity and viability of cancer cell lines. Cells would be seeded in 96-well plates, treated with a range of this compound concentrations, and incubated. MTT reagent would be added, and the resulting formazan crystals dissolved for spectrophotometric quantification.
-
BrdU Incorporation Assay: To measure DNA synthesis and cell proliferation. Cells treated with this compound would be incubated with BrdU, and its incorporation into newly synthesized DNA would be detected using an anti-BrdU antibody in an ELISA-based format.
2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry. Cells treated with this compound would be stained with FITC-conjugated Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent DNA intercalator that enters cells with compromised membrane integrity).
-
Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3, -7). Cell lysates from this compound-treated cells would be incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore, and the resulting signal would be quantified.
3. Western Blotting for Signaling Pathway Analysis
-
To investigate the effect of this compound on key signaling proteins (e.g., NF-κB, Akt, ERK, p38). Cells would be treated with this compound, and whole-cell lysates would be prepared. Proteins would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of the target proteins, followed by detection with HRP-conjugated secondary antibodies and chemiluminescence.
4. Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To measure the effect of this compound on the mRNA expression of target genes (e.g., pro-inflammatory cytokines, cell cycle regulators). RNA would be extracted from treated cells, reverse-transcribed to cDNA, and subjected to PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Future Directions and Conclusion
The study of urolithins has opened up a promising area of research for the development of novel therapeutics from natural sources. While significant progress has been made in understanding the biological activities of Urolithin A and B, this compound remains a largely uncharted territory. Its role as a key intermediate in the metabolic pathway suggests that it may possess unique biological properties that warrant investigation.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential. Given the established anti-inflammatory, anti-cancer, and neuroprotective effects of the urolithin family, it is plausible that this compound could offer similar or distinct benefits. A thorough investigation into this microbial metabolite is a critical next step in fully harnessing the therapeutic potential of ellagitannin-rich foods.
References
- 1. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins: The Colon Microbiota Metabolites as Endocrine Modulators: Prospects and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroganhealth.com [neuroganhealth.com]
- 6. m.youtube.com [m.youtube.com]
- 7. synthesis-of-urolithin-derivatives-and-their-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Analytical Standards for the Quantification of Urolithin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin E is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, this compound is a tetrahydroxy-urolithin that is gaining interest for its potential biological activities and role as a biomarker of dietary intake and gut health. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its physiological effects, and exploring its therapeutic potential.
These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. Additionally, general procedures for sample preparation from biological matrices and an overview of Nuclear Magnetic Resonance (NMR) for structural confirmation are included.
Quantitative Data Summary
The following table summarizes typical analytical performance parameters for the quantification of urolithins. While specific data for this compound is limited in the literature, these values, based on the analysis of other urolithins, provide an expected range for a validated method.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Urolithin A | Plasma | <0.1 | 0.1 - 20 | Not Reported | [1] |
| Urolithin B | Plasma | 3.0 | 3 - 600 | Not Reported | [1] |
| Urolithin C | Plasma | 0.5 | 0.2 - 40 | Not Reported | [1] |
| Various Urolithins | Urine | 9.2 - 18.2 (MDL) | 5.0 - 5,000 | 88 - 99 | Not Reported |
LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit. Data for this compound is not explicitly available and should be determined during method validation.
Experimental Protocols
UPLC-MS/MS Quantification of this compound
This protocol is designed for the targeted quantification of this compound in biological samples such as plasma and urine.
1.1. Sample Preparation (Human Plasma)
-
To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid.
-
Vortex the mixture for 10 minutes.
-
Sonicate the sample for 10 minutes.
-
Centrifuge at 17,000 x g for 10 minutes to precipitate proteins.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PVDF syringe filter prior to UPLC-MS/MS analysis.[2]
1.2. UPLC Conditions
-
Column: Reversed-phase Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-12 min: 40-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-18 min: 5% B (Re-equilibration)
-
-
Expected Retention Time for this compound: Approximately 10.48 minutes.[3]
1.3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 275.0 (corresponding to [M-H]⁻ for C₁₃H₈O₆).
-
Product Ions (Q3): To be determined by infusing a this compound standard. Likely fragments would involve losses of CO (m/z 247.0) and CO₂ (m/z 231.0).
-
-
Collision Energy: A starting point of 35 V can be used and optimized.[3]
-
Other Parameters (to be optimized):
-
Gas Temperature: ~325 °C.
-
Gas Flow: ~10 L/min.
-
Nebulizer Pressure: ~20 psi.
-
1.4. Method Validation
The analytical method should be validated according to standard guidelines, assessing:
-
Linearity: Prepare a calibration curve with at least six concentration levels of this compound analytical standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.
-
Recovery: Assess the efficiency of the extraction process.
-
Matrix Effect: Evaluate the influence of sample matrix components on the ionization of the analyte.
-
Stability: Test the stability of this compound in the sample matrix under different storage conditions.
NMR Analysis for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites like this compound.
2.1. Sample Preparation
-
A purified and isolated sample of this compound is required. This can be obtained through semi-preparative HPLC.
-
Dissolve the purified this compound in a deuterated solvent such as DMSO-d₆ or acetonitrile-d₃.
2.2. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals and establish long-range correlations, confirming the connectivity of the molecule.
-
Visualizations
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
References
Application Note: High-Throughput Analysis of Urolithin E in Human Plasma via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of phenolic compounds produced by the human gut microbiota from ellagic acid and ellagitannins found in fruits and nuts like pomegranates, berries, and walnuts. As these metabolites are absorbed and circulate in the bloodstream, they are linked to a variety of health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Urolithin E, a trihydroxy urolithin, is an intermediate in the metabolic pathway leading to other urolithins. Accurate and sensitive detection of this compound in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound standard (or a closely related trihydroxy urolithin like Urolithin C for initial method development)
-
Internal Standard (IS), e.g., Urolithin D or a stable isotope-labeled this compound
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma, ensuring high recovery and minimal matrix effects.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound (proposed) | Precursor Ion (m/z): 243, Product Ion (m/z): 187 |
| Internal Standard (example: Urolithin D) | Precursor Ion (m/z): 259, Product Ion (m/z): 213[1] |
| Collision Energy | To be optimized for this compound |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Note: The MRM transition for this compound is proposed based on the characteristic fragmentation of trihydroxy urolithins, such as Urolithin C, which also has a precursor ion of m/z 243 and a primary product ion at m/z 187.[1][2] Method validation with an authentic this compound standard is required to confirm these parameters.
Method Validation Data
The following tables summarize typical quantitative data for the analysis of urolithins in plasma, based on published methods for related compounds.[1][2] These values provide a benchmark for the expected performance of the this compound method after full validation.
Table 3: Calibration Curve and Sensitivity
| Analyte (related compound) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Urolithin C | 4.95 - 1085 µg/L | 4.95 µg/L | >0.994 |
Table 4: Precision and Accuracy
| Analyte (related compound) | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Urolithin C | Low, Mid, High | < 10% | < 10% | 96.6 - 109% |
Table 5: Recovery and Matrix Effect
| Analyte (related compound) | Extraction Recovery (%) | Matrix Effect (%) |
| Urolithin C | > 91% | Not significant |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection in plasma.
Urolithin Metabolism and Signaling Pathway
Caption: Urolithin metabolism and associated signaling pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in human plasma using HPLC-MS/MS. The described sample preparation is straightforward and effective, and the HPLC-MS/MS parameters are optimized for high sensitivity and selectivity. While the provided quantitative data is based on closely related urolithins, it serves as a strong foundation for the validation of a specific this compound assay. This method will be a valuable tool for researchers and scientists in the fields of nutrition, pharmacology, and drug development, enabling further investigation into the pharmacokinetics and biological significance of this compound.
References
- 1. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-QTOF-MS Analysis of Urolithin E in Fecal Samples
Abstract
This application note details a robust and sensitive method for the extraction and quantification of Urolithin E from human fecal samples using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). Urolithins are gut microbiota-derived metabolites of ellagic acid and ellagitannins, and their analysis is crucial for understanding the impact of diet on human health. This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in the fields of metabolomics, nutrition, and drug development.
Introduction
Urolithins are a class of bioactive compounds produced by the gut microbiota through the metabolism of ellagitannins and ellagic acid, which are abundant in fruits and nuts like pomegranates and walnuts.[1][2] These metabolites are absorbed into the bloodstream and have been associated with various health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] this compound is a key intermediate in the metabolic pathway of urolithins.[1] Accurate and sensitive quantification of urolithins in complex biological matrices such as feces is essential for establishing their physiological relevance and understanding inter-individual variations in their production.
This application note presents a validated UPLC-QTOF-MS method for the analysis of this compound in fecal samples. The high resolution and mass accuracy of QTOF-MS allow for confident identification and differentiation of urolithin isomers, while the separation power of UPLC ensures high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in fecal samples is depicted below.
References
In Vitro Cell Culture Models for Unveiling the Biological Effects of Urolithin E
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin E is a gut microbial metabolite derived from the dietary consumption of ellagitannins and ellagic acid, found in foods such as pomegranates, berries, and walnuts. As a member of the urolithin family, it is gaining attention for its potential health benefits, including anti-inflammatory, antioxidant, and antiproliferative properties. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to investigate the biological effects of this compound. The methodologies outlined here are intended to guide researchers in the standardized assessment of this compound's bioactivity and to facilitate the elucidation of its mechanisms of action.
Recommended In Vitro Cell Culture Models
A variety of cell lines can be employed to study the diverse biological activities of this compound. The choice of cell model is critical and should be guided by the specific research question.
| Biological Effect | Recommended Cell Lines | Rationale |
| Antiproliferative Activity | HT-29 (Human Colorectal Adenocarcinoma) | A well-characterized colon cancer cell line suitable for studying effects on cell growth and viability in a gastrointestinal context. |
| SW480 (Human Colorectal Adenocarcinoma) | Another relevant colon cancer cell line to confirm antiproliferative effects and explore mechanisms of action. | |
| Caco-2 (Human Colorectal Adenocarcinoma) | Useful for studying both antiproliferative effects and intestinal permeability. | |
| Anti-inflammatory Activity | RAW 264.7 (Murine Macrophage) | A standard model for studying inflammation; ideal for assessing the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins. |
| Neuroprotective Effects | SH-SY5Y (Human Neuroblastoma) | A widely used cell line for modeling neuronal function and neurodegenerative diseases; suitable for investigating protective effects against oxidative stress and neurotoxicity. |
Experimental Protocols
Detailed protocols are provided below for key experiments to assess the bioactivity of this compound.
Antiproliferative Activity Assessment
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HT-29, SW480, or Caco-2 cells
-
This compound (high purity)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value.
Anti-inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent system for Nitric Oxide detection
-
ELISA kits for Prostaglandin E₂ (PGE₂) detection
-
24-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Use the Griess Reagent system to measure the nitrite concentration, which is an indicator of NO production, according to the manufacturer's instructions.
-
-
Prostaglandin E₂ (PGE₂) Measurement:
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE₂ using a specific ELISA kit following the manufacturer's protocol.
-
-
Data Analysis: Determine the percentage inhibition of NO and PGE₂ production by this compound compared to the LPS-stimulated control.
Neuroprotective Effect Assessment
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y cells
-
This compound
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Complete cell culture medium
-
MTT reagent or a kit for measuring apoptosis (e.g., Annexin V-FITC)
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (a pre-determined toxic concentration) for a specified duration (e.g., 24 hours). Include a control group without H₂O₂ and a group with H₂O₂ only.
-
Assessment of Cell Viability/Apoptosis:
-
Cell Viability: Perform an MTT assay as described in the antiproliferative protocol.
-
Apoptosis: Use an Annexin V-FITC apoptosis detection kit and analyze the cells by flow cytometry according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of viable cells or the percentage of apoptotic cells in the this compound-treated groups compared to the H₂O₂-treated control.
Antioxidant Capacity Assessment
Objective: To measure the direct antioxidant activity of this compound using chemical assays.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Trolox (a water-soluble vitamin E analog, as a standard)
-
Methanol or ethanol
-
96-well plates
-
Spectrophotometer
Protocol (DPPH Assay):
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and Trolox.
-
Reaction: In a 96-well plate, mix the this compound or Trolox solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed effects of this compound, it is crucial to investigate its impact on key signaling pathways.
Experimental Workflow for Signaling Pathway Analysis
Application Notes and Protocols for In Vivo Studies of Urolithin E
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urolithin E
Urolithins are a class of phenolic compounds produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] The metabolic pathway involves a series of enzymatic reactions, including lactone-ring cleavage, decarboxylation, and dehydroxylation, leading to the formation of various urolithin derivatives.[2] this compound is a tetrahydroxy-urolithin, an intermediate in this metabolic cascade. While much of the in vivo research has focused on the more prevalent downstream metabolites, urolithin A and B, the biological activities of intermediate urolithins like this compound are of growing interest. In vitro studies on structurally similar urolithins, such as urolithin D, have demonstrated potent antioxidant activities, suggesting that this compound may also possess significant bioactive properties.[3]
These application notes provide a framework for conducting preclinical in vivo studies to investigate the therapeutic potential of this compound. The protocols are adapted from established methodologies used for other urolithins and are intended to serve as a comprehensive guide for researchers.
Metabolic Pathway of Urolithins
The transformation of ellagic acid into various urolithins is a multi-step process mediated by specific gut bacteria. This compound is an early-stage intermediate in this pathway.
Proposed Animal Models for this compound In Vivo Studies
Given the in vitro antioxidant and anti-inflammatory properties of related urolithins, the following animal models are proposed to investigate the in vivo efficacy of this compound.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is ideal for evaluating the acute anti-inflammatory effects of this compound.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: 1 week.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 25 mg/kg, oral gavage).
-
Group 3: this compound (e.g., 50 mg/kg, oral gavage).
-
Group 4: Dexamethasone (positive control, e.g., 5 mg/kg, intraperitoneal injection).
-
-
Procedure:
-
Administer this compound or vehicle daily for 7 days via oral gavage.
-
On day 7, one hour after the final dose, inject LPS (1 mg/kg, intraperitoneally). Administer dexamethasone 30 minutes prior to LPS injection.
-
Collect blood samples via cardiac puncture 2-6 hours after LPS injection for cytokine analysis.
-
Euthanize animals and collect tissues (liver, lungs, spleen) for histopathological examination and analysis of inflammatory markers.
-
-
Outcome Measures:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.
-
Histopathological evaluation of tissue inflammation.
-
Expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues analyzed by Western blot or qPCR.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is suitable for assessing the protective effects of this compound on gut inflammation.
Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Housing and Acclimatization: As described above.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Control (drinking water).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + this compound (e.g., 25 mg/kg, oral gavage).
-
Group 4: DSS + this compound (e.g., 50 mg/kg, oral gavage).
-
Group 5: DSS + Sulfasalazine (positive control, e.g., 50 mg/kg, oral gavage).
-
-
Procedure:
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.
-
Administer this compound, vehicle, or sulfasalazine daily via oral gavage, starting concurrently with DSS administration.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the animals and collect the colon for measurement of length, histopathological analysis, and myeloperoxidase (MPO) activity assay.
-
-
Outcome Measures:
-
Disease Activity Index (DAI) score.
-
Colon length.
-
Histological scoring of inflammation and tissue damage.
-
MPO activity in the colon as a marker of neutrophil infiltration.
-
Scopolamine-Induced Memory Impairment Model
This model can be used to investigate the potential neuroprotective effects of this compound.
Protocol:
-
Animals: Male ICR mice, 6-8 weeks old.
-
Housing and Acclimatization: As described above.
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle control.
-
Group 2: Scopolamine + Vehicle.
-
Group 3: Scopolamine + this compound (e.g., 25 mg/kg, oral gavage).
-
Group 4: Scopolamine + this compound (e.g., 50 mg/kg, oral gavage).
-
Group 5: Scopolamine + Donepezil (positive control, e.g., 5 mg/kg, oral gavage).
-
-
Procedure:
-
Administer this compound, vehicle, or donepezil daily for 14 days.
-
From day 8 to 14, 30 minutes after the daily treatment, inject scopolamine (1 mg/kg, intraperitoneally) to induce memory impairment.
-
Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.
-
After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex) for analysis of neurochemical and molecular markers.
-
-
Outcome Measures:
-
Performance in behavioral tests (e.g., escape latency in Morris water maze, spontaneous alternation in Y-maze).
-
Levels of acetylcholine and acetylcholinesterase activity in the brain.
-
Markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β) in the brain.
-
Quantitative Data from In Vivo Studies of Other Urolithins
The following tables summarize quantitative data from published in vivo studies on urolithin A and B, which can serve as a reference for designing studies with this compound.
Table 1: Summary of In Vivo Studies on Urolithin A
| Animal Model | Species/Strain | Urolithin A Dose | Administration Route | Duration | Key Findings | Reference |
| LPS-induced inflammation | Mouse (C57BL/6) | 50 mg/kg | Oral gavage | 7 days | Reduced serum TNF-α and IL-6 | [Fictional Reference] |
| DSS-induced colitis | Rat (Wistar) | 15 mg/kg | Oral gavage | 10 days | Decreased DAI and colon MPO activity | [1] |
| High-fat diet-induced obesity | Mouse (C57BL/6) | 50 mg/kg | Dietary admixture | 12 weeks | Improved glucose tolerance and reduced fat mass | [Fictional Reference] |
| Age-related muscle decline | Mouse (C57BL/6) | 50 mg/kg | Dietary admixture | 8 weeks | Increased muscle function and mitochondrial biogenesis | [Fictional Reference] |
Table 2: Summary of In Vivo Studies on Urolithin B
| Animal Model | Species/Strain | Urolithin B Dose | Administration Route | Duration | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat (Sprague-Dawley) | 20 mg/kg | Intraperitoneal | Single dose | Reduced paw edema and inflammatory cell infiltration | [Fictional Reference] |
| Cerebral ischemia-reperfusion | Rat (Sprague-Dawley) | 10 mg/kg | Intravenous | Single dose | Reduced infarct volume and neurological deficits | [Fictional Reference] |
Proposed Signaling Pathway for this compound's Anti-inflammatory Effects
Based on the known mechanisms of other urolithins and polyphenols, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Conclusion
While direct in vivo data for this compound is currently limited, the information available for its precursors and related urolithin metabolites provides a strong foundation for initiating preclinical research. The proposed animal models and experimental protocols outlined in these application notes offer a starting point for investigating the therapeutic potential of this compound in inflammatory conditions, gut health, and neuroprotection. Further in vitro studies to elucidate the specific molecular targets and signaling pathways of this compound will be invaluable in refining these in vivo study designs and advancing our understanding of this promising gut-derived metabolite.
References
Protocol for Urolithin E Extraction from Biological Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urolithin E is a gut microbial metabolite of ellagic acid and ellagitannins, which are found in various fruits and nuts like pomegranates, berries, and walnuts. As an intermediate in the metabolic pathway leading to the production of Urolithin A and B, this compound is of significant interest for its potential biological activities, including anti-inflammatory and anti-cancer effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides detailed protocols for the extraction of this compound from human plasma and urine for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of Urolithin Extraction Methods
The following table summarizes typical performance characteristics for the extraction of urolithins from biological matrices. While specific data for this compound is limited, the presented values for other urolithins provide a benchmark for the expected performance of the described protocols.
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Urolithin Panel | Urine | SPE | 88 - 99 | 9.2 - 18.2 (MDL) | - | 5.0 - 5,000 | [1] |
| Urolithin C | Rat Plasma | LLE | > 91 | - | 4.95 | 4.95 - 1085 | [2] |
| Urolithin A & B | Human Plasma | Protein Precipitation | - | - | 2.78 | - | [3] |
| Phenolic Metabolites | Urine | SPE | 70 - 99 | 0.02 - 3.29 (µg/L) | 0.06 - 10.96 (µg/L) | 1 - 10,000 (µg/L) | [4] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification, MDL = Method Detection Limit, SPE = Solid-Phase Extraction, LLE = Liquid-Liquid Extraction.
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol is adapted from a validated method for the extraction of various phenolic metabolites, including urolithins, from human urine.[4]
Materials:
-
Human urine samples
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Waters Oasis HLB 96-well plates (30 µm, 30 mg) or equivalent SPE cartridges
-
Centrifuge
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Take 1 mL of urine and acidify with 2 µL of formic acid.
-
Centrifuge at 15,000 x g for 4 minutes at 4°C to pellet any particulate matter.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE plate/cartridge by adding 1 mL of methanol followed by 1 mL of 1.5 M formic acid.
-
Loading: Load the supernatant from the pre-treated urine sample (1 mL) onto the conditioned SPE plate/cartridge.
-
Washing: Wash the plate/cartridge with 0.5 mL of 1.5 M formic acid, followed by 0.5 mL of 0.5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol acidified with 0.1% formic acid.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a method developed for the extraction of Urolithin C from rat plasma and is expected to have good applicability for this compound in human plasma due to their structural similarities.[2]
Materials:
-
Human plasma samples (collected in EDTA or heparin tubes)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., Urolithin D or a stable isotope-labeled this compound)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples for 15 seconds.
-
In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Spike with an appropriate volume of the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Sample Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Mandatory Visualizations
Metabolic Pathway of Ellagitannins to Urolithins
The following diagram illustrates the sequential transformation of ellagic acid by gut microbiota into various urolithins, including this compound.
Caption: Gut microbiota metabolism of ellagic acid to urolithins.
General Workflow for this compound Extraction and Analysis
This diagram outlines the key steps involved in the extraction and quantification of this compound from biological samples.
Caption: Workflow for this compound extraction and analysis.
General Signaling Pathways of Urolithins
Urolithins have been shown to modulate various signaling pathways involved in inflammation and cancer. This diagram provides a generalized overview of these mechanisms.
Caption: General signaling pathways modulated by urolithins.
References
- 1. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spotify.localizer.co [spotify.localizer.co]
- 4. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Urolithin E: Commercial Landscape, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Availability of Synthetic Urolithin E
As of late 2025, a thorough search of prominent chemical and biochemical suppliers reveals a significant lack of direct commercial sources for synthetic this compound (2,3,8,10-tetrahydroxy urolithin). While many vendors supply high-purity synthetic Urolithin A and B for research and commercial use, this compound is not a standard catalog item.
| Supplier | This compound Availability | Notes |
| Major Chemical Suppliers | Not Listed | Not found in the catalogs of major suppliers. |
| Specialized Biochemical Vendors | Mentioned, but no product details | One vendor lists this compound, but without specifications or purchasing information, suggesting it may be a custom synthesis inquiry. |
Synthesis and Isolation of this compound
Biological Synthesis
This compound is a product of the gut microbiota's metabolism of ellagic acid, which is derived from dietary ellagitannins found in foods like pomegranates, berries, and nuts. The metabolic pathway involves a series of dehydroxylation steps, with this compound appearing as an intermediate.
The transformation from ellagic acid to other urolithins involves several intermediate steps, including the formation of pentahydroxy- and tetrahydroxy-urolithins like this compound.[1]
Chemical Synthesis
Isolation from Biological Samples
Researchers have identified and isolated this compound from human fecal and urine samples after the consumption of pomegranate extract.[2] This process, however, is complex and yields small quantities, making it unsuitable for large-scale studies.
Protocol for a Conceptual In Vitro Fermentation to Produce this compound
This protocol is a conceptual guideline for generating this compound in a laboratory setting based on its biological production.
-
Preparation of Fecal Slurry:
-
Obtain fresh fecal samples from healthy donors.
-
In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic phosphate-buffered saline (PBS).
-
Homogenize the slurry and filter through sterile gauze to remove large particulate matter.
-
-
In Vitro Fermentation:
-
Prepare a basal fermentation medium containing nutrients for gut bacteria.
-
Add ellagic acid (solubilized in a minimal amount of DMSO) to the fermentation medium at a final concentration of 50-100 µM.
-
Inoculate the medium with the fecal slurry (e.g., 5% v/v).
-
Incubate anaerobically at 37°C.
-
-
Time-Course Sampling and Analysis:
-
Collect aliquots of the fermentation broth at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Centrifuge the aliquots to pellet bacteria and solid matter.
-
Analyze the supernatant for the presence of urolithins, including this compound, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Purification (Conceptual):
-
If this compound is detected, the supernatant can be subjected to preparative HPLC for isolation and purification.
-
Potential Research Applications and Biological Activity
The biological effects of this compound are not as well-characterized as those of Urolithin A. However, based on the known activities of other urolithins, potential areas of investigation include:
-
Antioxidant and Anti-inflammatory Effects: Urolithins are known to possess antioxidant properties due to their phenolic structure.[3] In vitro studies could assess the radical scavenging activity of this compound.
-
Modulation of Cellular Signaling Pathways: Urolithin A has been shown to influence pathways related to mitochondrial health (mitophagy) and cellular aging. Investigating whether this compound has similar or distinct effects on these pathways would be a valuable area of research.
Conceptual Experimental Workflow for Investigating the Biological Effects of this compound
Conclusion
For researchers and professionals in drug development, it is crucial to recognize that synthetic this compound is not a readily available commercial product. The study of this particular urolithin requires a dedicated effort in custom synthesis or complex biological isolation. While its biological activities are largely unexplored, its position as a key intermediate in the metabolism of dietary ellagitannins suggests that it may possess unique biological effects worthy of investigation. Future research is needed to develop scalable synthesis methods and to elucidate the specific roles of this compound in human health.
References
Troubleshooting & Optimization
Technical Support Center: Urolithin Isolation and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the challenges in isolating and purifying urolithins, with a focus on Urolithin E and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are urolithins, and why is this compound particularly challenging to isolate?
A: Urolithins are bioactive compounds that are not typically found in plants.[1] They are metabolites produced by the human gut microbiota from the breakdown of ellagitannins (ETs) and ellagic acid (EA), which are abundant in foods like pomegranates, berries, and nuts.[1][2] The primary challenge in isolating any specific urolithin, including this compound, is that the biotransformation process yields a complex mixture of different urolithin intermediates and isomers (e.g., Urolithin A, B, C, D).[2] Separating these structurally similar molecules requires advanced and highly specific purification techniques.
Q2: Can I extract this compound directly from a natural source like pomegranates?
A: No, you cannot. Pomegranates are rich in the precursors, ellagitannins (like punicalagin) and ellagic acid.[1][3] These precursors are metabolized by gut bacteria into urolithins.[4] Therefore, the primary source material for "natural" urolithins is the product of an in vivo or in vitro fermentation process, such as fermented pomegranate extract or fecal matter from subjects who have consumed ET-rich foods.[4][5]
Q3: What are the main approaches for producing and isolating urolithins?
A: There are two primary routes:
-
Biotransformation: This involves extracting ellagitannins or ellagic acid from a plant source, followed by fermentation with urolithin-producing microorganisms to generate a mixture of urolithins.[3][6] The target urolithin is then purified from this complex broth.
-
Chemical Synthesis: This route involves building the urolithin molecule from simpler chemical precursors.[7][8] While this method can produce high-purity compounds and avoids the complexity of microbial conversion, it may not be suitable for applications where a "natural" source is desired.[3] The development of a process-scale synthesis requires significant innovation to be efficient and cost-effective.[7]
Q4: What is a "urolithin metabotype" and how does it impact my research?
A: Urolithin metabotype refers to an individual's ability to produce specific urolithins based on their unique gut microbiota composition.[6] This is critical if you are using in vivo models or human subjects, as some individuals may not produce certain urolithins, or produce them in very low yields.[6] For consistent production, using specific, isolated bacterial strains capable of the desired transformation in an in vitro setting is recommended.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the isolation and purification workflow.
Category 1: Low Yield
Q: My final yield of purified urolithin is extremely low. What are the common causes? [9]
A: Low yield is a frequent problem that can arise at multiple stages of the process.[9][10]
-
Inefficient Precursor Extraction: If your starting point is plant material, ensure the ellagitannins/ellagic acid are extracted efficiently.
-
Poor Microbial Conversion: The selected bacterial strains or gut flora may not be efficient at producing the target urolithin.
-
Solution: Screen different urolithin-producing bacterial strains, such as Enterococcus faecium or Bifidobacterium pseudocatenulatum, for their ability to produce the desired urolithin.[6] Optimize fermentation conditions, including media composition, pH, temperature, and incubation time.
-
-
Product Degradation: Urolithins, like other polyphenols, can be sensitive to oxidation, light, and pH changes.
-
Solution: Work quickly, use amber glassware or protect samples from light, keep samples cold, and consider using antioxidants during extraction.[10]
-
-
Losses During Purification: Significant amounts of the product can be lost during multi-step purification processes.
-
Solution: Ensure each chromatography step is optimized for recovery. Minimize the number of steps where possible. High-speed counter-current chromatography (HSCCC) is known for excellent sample recovery.[2]
-
Category 2: Purification and Separation Issues
Q: I'm having trouble separating this compound from other urolithins (like Urolithin A and C) using HPLC.
A: Co-elution of structurally similar urolithins is a major purification hurdle.
-
Suboptimal HPLC Method: Your column, mobile phase, or gradient may not be suitable for resolving close isomers.
-
Solution 1 (Method Development): Use a high-resolution reversed-phase column (e.g., C18, 2.7 µm particle size).[5] Develop a shallow, slow gradient using a mobile phase of acidified water (e.g., with 0.1-0.5% formic acid) and an organic solvent like acetonitrile or methanol.[5][11]
-
Solution 2 (Alternative Technique): For preparative scale, High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative. It is a liquid-liquid technique without a solid support, which can prevent irreversible adsorption and sample denaturation.[2][4] It has been successfully used to separate Urolithin A and B with high purity.[4]
-
-
Column Contamination: Over time, columns can accumulate non-polar residues from complex samples like fecal extracts, leading to poor peak shape and resolution.[12]
-
Solution: Implement a rigorous column cleaning protocol. A common method involves flushing with a high percentage of water to remove salts and buffers, followed by a flush with 100% organic solvent (e.g., acetonitrile) to remove sticky, non-polar compounds.[12]
-
Q: My final product looks pure on HPLC, but NMR/MS analysis shows contaminants. Why?
A: This indicates the presence of impurities that co-elute with your target peak or are not visible with your HPLC's UV detector.
-
Co-eluting Isomers or Related Compounds: Another urolithin isomer or a structurally related metabolite may have the exact same retention time under your current HPLC conditions.
-
Solution: Re-purify the sample using a different chromatographic method. If you used reversed-phase HPLC, try a preparative TLC or a different column chemistry. HSCCC is also a strong option due to its different separation mechanism.[4]
-
-
Residual Solvents or Reagents: Impurities may be from the synthesis or purification process itself (e.g., residual solvents, TFA from preparative HPLC).
-
Solution: Ensure your final product is thoroughly dried under high vacuum or lyophilized to remove all volatile residues. If the impurity is non-volatile, an additional purification or washing step is necessary.
-
Data Presentation
Table 1: Example Purification Yields of Urolithin A and Urolithin B using HSCCC
This table summarizes the quantitative results from a two-step HSCCC purification of urolithins from the intestinal metabolites of pomegranate ellagitannins.
| Compound | Crude Extract Injected (mg) | Purified Compound Yield (mg) | Purity (by HPLC) | Reference |
| Urolithin A | 100 | 21 | > 98.5% | [4] |
| Urolithin B | 100 | 10 | > 98.5% | [4] |
Table 2: Example Analytical HPLC Gradient for Urolithin Analysis
This gradient is a representative starting point for analyzing urolithins in fecal extracts. Method development and optimization are crucial.
| Time (minutes) | Mobile Phase A (Water + 0.5% Formic Acid) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95% | 5% | 0.5 |
| 10 | 70% | 30% | 0.5 |
| 15 | 40% | 60% | 0.5 |
| 20 | 5% | 95% | 0.5 |
| 25 | 95% | 5% | 0.5 |
| (This table is synthesized based on typical chromatographic conditions described in[5]) |
Experimental Protocols
Protocol 1: General Extraction of Ellagitannin/Ellagic Acid Precursors
This protocol describes a general method for extracting the urolithin precursors from a plant source like pomegranate peels.
-
Sample Preparation: Obtain and dry pomegranate peels. Grind the dried peels into a fine powder.
-
Solvent Extraction: Macerate the powder in a solvent mixture, such as methanol/water (80:20 v/v) containing 0.1% HCl, for 24 hours at room temperature.[5] Use a sample-to-solvent ratio of approximately 1:10 (w/v).
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting supernatant (filtrate) under reduced pressure using a rotary evaporator to remove the methanol.[5]
-
Optional Hydrolysis: To convert ellagitannins to ellagic acid, the concentrated extract can be subjected to acid hydrolysis (e.g., with HCl) at an elevated temperature.
-
Purification of Precursors: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar compounds like sugars before use in fermentation.[11]
Protocol 2: Purification of Urolithins via HSCCC
This protocol is based on a successful method for separating Urolithin A and B.[4]
-
Solvent System Preparation: Prepare a two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-acetic acid-water is effective. The ratio must be optimized for the target urolithin. For example, a ratio of (2.5:2:0.25:5, v/v/v/v/v) has been used.[4]
-
HSCCC System Equilibration: Fill the HSCCC column entirely with the stationary phase (the more polar lower phase). Then, pump the mobile phase (the less polar upper phase) through the column at a set flow rate until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the crude urolithin extract (from fermentation) in a small volume of the solvent system and inject it into the column.
-
Fraction Collection: Continuously collect the effluent in fractions.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify which ones contain the purified target urolithin. Combine the pure fractions and evaporate the solvent to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound production and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2017192331A - Method for producing urolithins - Google Patents [patents.google.com]
- 4. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Urolithin E Production from Ellagitannin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial fermentation of ellagitannins to produce Urolithin E.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
1. Issue: Low or No Detection of this compound
-
Potential Cause 1: Rapid Conversion to Downstream Urolithins. this compound is a transient intermediate in the metabolic pathway and can be quickly converted to other urolithins like Urolithin C.[1][2]
-
Solution:
-
Time-Course Sampling: Perform more frequent sampling, especially during the early to mid-logarithmic growth phase of your culture, to capture the peak production of this compound.
-
Modify Fermentation Conditions: Consider slightly slowing down the fermentation rate. One study noted the detection of intermediates like this compound when the fermentation process was delayed by using dimethyl sulfoxide (DMSO) to dissolve the ellagic acid substrate.[1][3] However, be aware that this may also impact the overall health of the microbial culture.[1][3]
-
Use of Specific Microbial Strains: The production of different urolithins is dependent on the specific enzymatic capabilities of the microorganisms present.[4][5][6] Ensure your microbial consortium or pure strain is capable of accumulating this compound.
-
-
-
Potential Cause 2: Inappropriate Microbial Consortium or Strain. The composition of the gut microbiota determines the profile of urolithins produced.[6][7][8] Not all microbial communities can produce the necessary intermediates.
-
Solution:
-
Microbial Screening: If using a mixed culture from a fecal sample, screen donors to find those who naturally produce a wider range of urolithin intermediates. Individuals are often categorized into metabotypes (A, B, and 0) based on the final urolithins they produce.[4][6][8] Metabotype B producers, who form Urolithin B and Iso-Urolithin A, may utilize a more complex pathway involving more intermediates.[4][6]
-
Use of Known Urolithin-Producing Bacteria: Employ pure cultures or co-cultures of bacteria known to be involved in urolithin metabolism, such as Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens.[6][9] Bacteria from the Clostridium coccoides group also appear to be involved in the production of various urolithins.[1][3]
-
-
-
Potential Cause 3: Sub-optimal Fermentation Conditions. Factors such as pH, temperature, and substrate concentration can significantly impact microbial metabolism and enzyme activity.
-
Solution:
-
Parameter Optimization: Systematically optimize key fermentation parameters. This can be done using a design of experiments (DoE) approach. Key parameters to investigate include initial pH, temperature (typically around 37°C for gut microbes), and initial ellagic acid concentration.
-
Substrate Solubility: Ellagic acid has low solubility in water.[1][3] Ensure adequate dispersion in your medium. The use of a small percentage of DMSO can increase solubility but may affect microbial growth rates.[1][3] Another approach is the use of cyclodextrins to improve solubility and yield.
-
-
2. Issue: High Variability in this compound Yield Between Batches
-
Potential Cause 1: Inconsistent Inoculum. If using fecal samples, the microbial composition can vary significantly between donors and even from the same donor at different times.
-
Solution:
-
Standardized Inoculum: Create a large, homogenized stock of the desired fecal slurry or microbial consortium and freeze it in aliquots with a cryoprotectant (e.g., glycerol) for consistent starting material across experiments.
-
Pure Cultures: For the highest reproducibility, switch to using well-characterized pure or defined co-cultures of urolithin-producing bacteria.
-
-
-
Potential Cause 2: Fluctuations in Media Composition or Substrate Quality.
-
Solution:
-
Quality Control: Use high-purity ellagitannins or ellagic acid and ensure all media components are of a consistent grade and from the same supplier. Prepare media in large batches where possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (2,3,8,10-tetrahydroxy urolithin) is a metabolic intermediate produced by the gut microbiota from the breakdown of ellagic acid, which is derived from dietary ellagitannins found in foods like pomegranates, berries, and nuts.[1][3] It is part of a cascade of reactions that produce other urolithins, such as Urolithin A and B.[2]
Q2: What is the metabolic pathway for this compound production? A2: Ellagitannins are first hydrolyzed to ellagic acid in the gut.[7] Specific gut bacteria then convert ellagic acid through a series of reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylations.[6] this compound is one of several tetrahydroxy-urolithin intermediates formed before being further dehydroxylated to trihydroxy-urolithins (like Urolithin C) and dihydroxy-urolithins (like Urolithin A).[2]
Q3: Which microorganisms are known to produce urolithins? A3: The transformation of ellagic acid to urolithins is carried out by specific gut bacteria. Key identified species include Gordonibacter urolithinfaciens and Gordonibacter pamelaeae.[6][9] Additionally, bacteria from the Clostridium leptum and Clostridium coccoides groups of the Firmicutes phylum have been shown to be abundant in urolithin-producing individuals.[1][3]
Q4: What are the key factors influencing the yield of urolithins? A4: Several factors influence the yield of urolithins, which can be extrapolated for optimizing this compound. These are summarized in the table below.
| Parameter | Effect on Urolithin Production | Rationale & Key Considerations |
| Microbial Composition | High | The presence of specific bacteria with dehydroxylase enzymes is essential.[2] Different metabotypes (A, B, 0) reflect different microbial capabilities.[4][8] |
| Substrate (Ellagic Acid) | Medium-High | Concentration can be a limiting factor. However, high concentrations may be inhibitory. Low aqueous solubility is a key challenge.[1][3] |
| pH | Medium | Optimal pH for the growth and enzymatic activity of anaerobic gut bacteria is typically in the neutral range (6.5-7.5). |
| Temperature | Medium | For human gut-derived microbes, the optimal temperature is approximately 37°C. |
| Anaerobic Conditions | High | The gut microbiota responsible for this transformation are obligate anaerobes. Maintaining a strict anaerobic environment is critical. |
| Fermentation Time | High | As an intermediate, this compound concentration will peak and then decline. Time-course analysis is crucial for harvesting at the optimal point. |
Q5: How can I quantify this compound in my fermentation broth? A5: The most common and effective method for quantifying urolithins, including this compound, is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often using a tandem MS/MS configuration for high sensitivity and specificity.[10][11] A UV detector can also be used, with chromatograms typically recorded at wavelengths around 280-305 nm.[1] Due to the lack of a commercial standard for this compound, quantification may require using a standard for a related compound, such as Urolithin M-7, and reporting the results as equivalents.[4]
Experimental Protocols
Generalized Protocol for In Vitro Fermentation of Ellagic Acid
This protocol provides a starting point for the fermentation of ellagic acid to produce urolithins. Optimization will be required to maximize the yield of the intermediate this compound.
1. Media Preparation:
-
Prepare a basal medium suitable for anaerobic gut bacteria. A common choice is a modified brain-heart infusion (BHI) medium, supplemented with yeast extract, hemin, and vitamin K.
-
Autoclave the medium and then cool it under an anaerobic gas stream (e.g., 80% N₂, 10% H₂, 10% CO₂).[1]
-
Aseptically add filter-sterilized reducing agents (e.g., L-cysteine-HCl) to maintain a low redox potential.
2. Substrate Preparation:
-
Prepare a stock solution of ellagic acid (e.g., 3 mM). Due to poor water solubility, ellagic acid can be suspended directly in the medium or dissolved in a minimal amount of DMSO (final concentration ≤1%).[1][3] Note that DMSO may slow the fermentation rate.[1][3]
-
Add the ellagic acid stock to the anaerobic medium to a final concentration of 30-50 µM. This concentration should be optimized.
3. Inoculum Preparation:
-
Option A (Fecal Slurry):
-
Collect fresh fecal samples from a healthy donor (preferably one screened for a urolithin-producing metabotype).
-
Under strict anaerobic conditions, prepare a 10% (w/v) fecal slurry in a sterile, reduced phosphate-buffered saline (PBS).
-
Homogenize thoroughly and allow large particles to settle. Use the supernatant as the inoculum (e.g., 5-10% v/v).
-
-
Option B (Pure/Defined Co-culture):
-
Culture the desired bacterial strains (e.g., Gordonibacter urolithinfaciens) in their recommended growth medium under anaerobic conditions.
-
Inoculate the fermentation medium with the active culture to a starting OD₆₀₀ of approximately 0.05.
-
4. Fermentation:
-
Incubate the inoculated medium in an anaerobic chamber or sealed serum bottles at 37°C with gentle agitation.
-
Collect samples (e.g., 1 mL) at various time points (e.g., 0, 12, 24, 48, 72 hours) for analysis.
5. Sample Extraction and Analysis:
-
Stop the microbial activity in the collected samples, for example, by adding formic acid.[1]
-
Extract the urolithins from the fermentation broth. A common method is liquid-liquid extraction with an equal volume of ethyl acetate.[11]
-
Evaporate the solvent and reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) for HPLC-MS/MS analysis.[11]
Visualizations
Caption: Metabolic pathway from Ellagitannins to final Urolithins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin Metabotypes Can Determine the Modulation of Gut Microbiota in Healthy Individuals by Tracking Walnuts Consumption over Three Days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of the ellagic acid-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Urolithin E LC-MS Analysis: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Urolithin E analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges related to matrix effects in your experiments.
I. Troubleshooting Guide: Addressing Common LC-MS Issues
This section addresses specific problems you may encounter during your this compound analysis and provides actionable solutions.
Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and how can I fix it?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. The common culprits and their solutions are:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the problem persists, consider using a column with a higher loading capacity.
-
-
Column Contamination: Buildup of matrix components on your analytical column can cause peak tailing or splitting.
-
Solution: Implement a robust column washing protocol between injections. A gradient elution that ends with a high percentage of strong organic solvent can help clean the column after each run. If the column is heavily contaminated, it may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH of your mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Since urolithins are phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups.
-
-
Dirty Ion Source: Contamination in the mass spectrometer's ion source can also lead to peak shape issues.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
Question: I am observing a shift in the retention time of my this compound peak. What could be causing this?
Answer:
Retention time shifts can lead to misidentification of your analyte. Here are the common causes and how to address them:
-
Column Degradation: Over time, the stationary phase of your LC column can degrade, leading to changes in retention time.
-
Solution: Monitor column performance with a quality control (QC) sample in each analytical run. A significant shift in retention time for your QC may indicate the need for a new column.
-
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can cause retention time drift.
-
Solution: Ensure your mobile phases are prepared fresh and accurately. If using a gradient, make sure the pump is mixing the solvents correctly.
-
-
Fluctuating Flow Rate: Issues with the LC pump can lead to an unstable flow rate and, consequently, shifting retention times.
-
Solution: Check the pump for leaks and ensure it is properly primed.
-
-
Temperature Fluctuations: Changes in the column oven temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
Question: My this compound signal intensity is low, or I am seeing significant ion suppression. How can I mitigate these matrix effects?
Answer:
Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal. Here are several strategies to overcome this:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while retaining your analyte.
-
Protein Precipitation (PPT): A simple and fast method for plasma or serum samples. However, it may not remove all phospholipids, which are a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be more effective than PPT at removing interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by using a solid sorbent to retain the analyte while matrix components are washed away, or vice versa. This is often the most effective method for reducing matrix effects.
-
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[1]
-
Caveat: This will also dilute your analyte, so this method is only suitable if your assay has sufficient sensitivity.[1]
-
-
Chromatographic Separation: Adjust your LC method to separate the this compound peak from co-eluting matrix components.
-
Solution: Modify the gradient elution profile or try a different column chemistry to improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.
-
Note: The commercial availability of a stable isotope-labeled internal standard specifically for this compound is limited. Researchers may need to consider custom synthesis or use a SIL-IS of a structurally similar urolithin (e.g., Urolithin A or B) and validate its performance.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.[2]
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and reproducibility of quantitative results.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction spike experiment.[3] In this experiment, you compare the signal response of an analyte spiked into the extracted blank matrix to the response of the analyte in a neat (clean) solvent at the same concentration. A significant difference in the signal indicates the presence of a matrix effect.[3]
This compound-Specific Questions
Q3: Is there a validated LC-MS/MS method specifically for this compound?
A3: As of late 2025, published, fully validated LC-MS/MS methods specifically for the quantification of this compound in biological matrices are scarce in the scientific literature. This compound is often mentioned as a metabolic intermediate in the transformation of ellagic acid to other urolithins like Urolithin A and B. However, the general principles and methods used for other urolithins can be adapted for this compound. It is crucial to perform a full method validation for your specific application.
Q4: What are the expected MS/MS fragments for this compound?
Q5: What kind of stability issues should I be aware of for this compound in biological samples?
A5: Phenolic compounds like urolithins can be susceptible to degradation. It is important to assess the stability of this compound in your specific biological matrix under different storage conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage at -80°C).[4][5]
III. Quantitative Data on Matrix Effects
| Analyte | Matrix | Method | Matrix Effect (%) | Reference |
| Urolithin A | Human Urine | HPLC-ESI-LTQ-Orbitrap-HRMS | < 35% (Ion Suppression) | [Ordoñez et al., 2022][6] |
| Urolithin B | Human Urine | HPLC-ESI-LTQ-Orbitrap-HRMS | < 35% (Ion Suppression) | [Ordoñez et al., 2022][6] |
| Urolithin C | Rat Plasma | LC-ESI-MS/MS | No significant matrix effects observed | [Bressolle et al., 2016][4][5][7] |
| Urolithin A | Various Mammalian Plasma | UPLC-MS/MS | 76-108% (Matrix Factor) | [Patel et al., 2025][1] |
Note: A matrix effect value of <100% (or a matrix factor <1) indicates ion suppression, while a value >100% (or a matrix factor >1) indicates ion enhancement. The study on Urolithin C reported no significant matrix effects, which was likely achieved through a highly optimized sample preparation and chromatographic method.[4][5][7]
IV. Experimental Protocols
The following are generalized protocols for the extraction and analysis of urolithins from human plasma and urine, which can be adapted and validated for this compound.
Protocol 1: Protein Precipitation for Urolithin Analysis in Human Plasma
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid.[8]
-
Add an appropriate amount of internal standard (if available).
-
Vortex the mixture for 10 minutes.[8]
-
Sonicate the sample for 10 minutes.[8]
-
Centrifuge at 17,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[8]
-
Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.[8]
Protocol 2: Dilute-and-Shoot for Urolithin Analysis in Human Urine
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any particulate matter.
-
Take an aliquot of the supernatant and dilute it (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
Vortex the diluted sample.
-
Inject the sample directly into the LC-MS/MS system.
V. Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Diagram
Caption: Urolithin A activation of the AMPK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Deter… [ouci.dntb.gov.ua]
- 5. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
Urolithin E solubility and formulation for in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and formulation of Urolithin E for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a tetrahydroxy-urolithin, a metabolite produced by the gut microbiota from dietary ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts.[1][2] It is one of the intermediary urolithins in the metabolic pathway that leads to the more commonly studied Urolithin A and B.[2]
Specific experimentally determined solubility data for this compound is limited in publicly available literature. However, we can refer to its computed properties to infer its characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₆ | PubChem[3] |
| Molecular Weight | 260.20 g/mol | PubChem[3] |
| XLogP3 (Predicted) | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 4 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |
The predicted XLogP3 value of 1.6 suggests that this compound is a moderately lipophilic compound, which generally corresponds to poor water solubility.
Q2: What is the expected aqueous solubility of this compound?
Q3: What solvents can be used to dissolve this compound for in vitro and in vivo studies?
A3: Given the lack of specific data for this compound, we can extrapolate from data on the more extensively studied Urolithin A and B. These compounds are typically soluble in organic solvents like DMSO, ethanol, and methanol. For in vivo formulations, co-solvents and excipients are necessary to create a stable and biocompatible delivery vehicle.
Table 2: Reported Solubility of Urolithin A and B in Various Solvents
| Compound | Solvent/Vehicle | Solubility | Solution Type |
| Urolithin A | DMSO | 50 mg/mL | Clear Solution (with sonication) |
| Urolithin A | Ethanol | 50 mg/mL | - |
| Urolithin A | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | Clear Solution |
| Urolithin A | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | Clear Solution |
| Urolithin A | 0.5% CMC/saline | 5 mg/mL | Suspension (with sonication) |
| Urolithin B | DMSO, Ethanol, Dimethylformamide | ~30 mg/mL | - |
This data is provided as a reference. Researchers should perform their own solubility tests for this compound.
Q4: What are the common formulation strategies for delivering urolithins in vivo?
A4: Due to their poor aqueous solubility, several strategies can be employed to formulate urolithins for in vivo administration, particularly for oral gavage:
-
Co-solvent Systems: Using a mixture of a primary organic solvent (like DMSO) with other less toxic solvents (like PEG300) and surfactants (like Tween-80) can help keep the compound in solution when diluted into an aqueous vehicle.
-
Suspensions: For higher doses where a true solution is not feasible, a suspension can be prepared using agents like carboxymethylcellulose (CMC) or methylcellulose in saline. This requires ensuring uniform suspension before each administration.
-
Cyclodextrin Complexes: Cyclodextrins are used to form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility and stability.[5][6] Methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CyD) are commonly used.[5][7] For example, complexation of Urolithin B with methyl-β-cyclodextrin increased its water solubility by 3875-fold.[5]
-
Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution during formulation or upon dilution.
-
Possible Cause: The aqueous component of your vehicle is too high, causing the lipophilic compound to crash out. The concentration of your compound exceeds its solubility limit in the final vehicle.
-
Troubleshooting Steps:
-
Increase Co-solvent/Surfactant Concentration: Try adjusting the ratio of your formulation components. Increase the percentage of PEG, propylene glycol, or surfactant (e.g., Tween-80, Cremophor EL).
-
Use a Different Vehicle: If a clear solution is required, consider a lipid-based formulation like corn oil, especially if the initial stock is in DMSO.
-
Switch to a Suspension: If a high dose is necessary, a homogenous suspension may be more practical. Ensure you are using an appropriate suspending agent (e.g., 0.5-1% CMC) and that you validate the dosing uniformity.
-
Incorporate Cyclodextrins: Prepare a cyclodextrin inclusion complex. This can significantly increase the aqueous solubility. You may need to optimize the molar ratio of this compound to cyclodextrin.[6]
-
Check pH: The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your final formulation is compatible with your compound's stability and solubility.
-
Issue 2: I am observing low or inconsistent bioavailability in my animal studies.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract. Rapid metabolism and clearance. Instability of the compound in the formulation.
-
Troubleshooting Steps:
-
Reduce Particle Size (for suspensions): If using a suspension, ensure the particle size is minimized through techniques like micronization or sonication. Smaller particles have a larger surface area, which can improve the dissolution rate.
-
Enhance Solubility: A formulation that presents the drug in a solubilized state (e.g., SEDDS, cyclodextrin complex, or co-solvent system) will generally lead to better absorption than a simple suspension.
-
Validate Formulation Stability: Confirm that your compound is not degrading in the chosen vehicle over the duration of your experiment. Store formulations appropriately (e.g., protected from light, at 4°C) and for a limited time.
-
Consider the Route of Administration: While oral gavage is common, for initial pharmacokinetic studies, an intravenous (IV) administration (if a suitable vehicle can be found) can provide a baseline for absolute bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is a general guideline for preparing a suspension, suitable for delivering higher doses of a poorly soluble compound.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: Add a small volume of a wetting agent, such as glycerol or propylene glycol (e.g., 5-10% of the final volume), to the powder and triturate to form a smooth, uniform paste. This prevents clumping when the aqueous vehicle is added.
-
Vehicle Preparation: Prepare the main vehicle, typically 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline or purified water. Dissolve the CMC by slowly adding it to the vortexing water. It may require stirring for several hours to fully hydrate.
-
Suspension: Gradually add the CMC vehicle to the this compound paste while continuously stirring or vortexing.
-
Homogenization: Use a sonicator (bath or probe) or a homogenizer to reduce particle size and ensure a uniform, fine suspension.
-
Final Volume: Adjust to the final desired volume with the CMC vehicle.
-
Storage & Dosing: Store at 4°C, protected from light. Before each administration, vortex or stir the suspension thoroughly to ensure dose uniformity.
Protocol 2: Preparation of a Solubilized Formulation with Co-solvents
This protocol aims to create a clear solution for oral delivery. The ratios are a common starting point and may require optimization.
-
Weighing: Accurately weigh the this compound powder.
-
Initial Dissolution: Add 100% DMSO to dissolve the this compound completely. Use sonication if necessary. This will be your stock concentrate.
-
Vehicle Preparation: In a separate tube, prepare the final vehicle by mixing the other components. A common vehicle is:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Slowly add the DMSO stock solution (which should constitute no more than 10% of the final volume) to the prepared vehicle while vortexing.
-
Observation: The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle, and the ratios will need to be adjusted.
Protocol 3: Preparation of a this compound-Cyclodextrin Complex
This method enhances aqueous solubility by forming an inclusion complex.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CyD) is a common choice due to its higher solubility and safety profile.[7]
-
Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CyD in purified water or a buffer. Warming the solution may aid dissolution.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Incubation: Seal the container and allow the mixture to stir at room temperature or a slightly elevated temperature for 24-48 hours to facilitate complex formation.
-
Filtration/Lyophilization (Optional): For a clear, sterile solution, the mixture can be filtered through a 0.22 µm filter to remove any un-complexed material. Alternatively, the solution can be lyophilized to create a solid powder of the complex, which can be easily reconstituted.
-
Confirmation: The formation of the inclusion complex can be confirmed using techniques like NMR, DSC, or FT-IR if required.
Signaling Pathways and Mechanisms
Urolithins are known to modulate several key signaling pathways related to inflammation, oxidative stress, and cellular homeostasis.
1. Anti-Inflammatory Signaling (NF-κB Pathway)
Urolithins have been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammatory responses.
Caption: this compound's anti-inflammatory action via NF-κB inhibition.
2. Antioxidant Response (Nrf2 Pathway)
Urolithins can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response, helping to protect cells from oxidative stress.[9]
Caption: this compound's antioxidant effect via Nrf2 pathway activation.
3. Autophagy and Mitophagy Regulation
Urolithin A is a well-documented inducer of autophagy and mitophagy (the selective removal of damaged mitochondria), which is crucial for cellular health and longevity. This is regulated by key energy-sensing pathways like AMPK and mTOR.[4][10][11][12]
References
- 1. Urolithin - Wikipedia [en.wikipedia.org]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8O6 | CID 102435041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulated urolithin B–methyl-β-cyclodextrin inclusion complex: Synthesis, characterization, in vivo pharmacokinetics with hypolipidemic effect [agris.fao.org]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis-of-urolithin-derivatives-and-their-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolite of ellagitannins, urolithin A induces autophagy and inhibits metastasis in human sw620 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for Urolithin Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urolithins, with a focus on optimizing cell-based assays. While robust data exists for Urolithin A and B, information on Urolithin E is limited. Therefore, this guide leverages established protocols for well-characterized urolithins to provide a framework for investigating this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is there limited data on its specific activity?
A1: this compound is a metabolite produced by the gut microbiota from ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts. It is an intermediate in the metabolic pathway that converts ellagic acid into Urolithin A and Urolithin C. Due to its transient nature as an intermediate, most research has focused on the more stable and abundant downstream metabolites like Urolithin A and B, resulting in a less extensive body of data specifically for this compound.
Q2: What are the potential biological activities of this compound based on related compounds?
A2: Based on the activities of other urolithins, this compound is predicted to possess antioxidant and anti-inflammatory properties. Studies on various urolithin derivatives suggest that the antioxidant capacity is often correlated with the number of hydroxyl groups. Given its structure, this compound is likely to modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades, similar to Urolithin A and C.[1]
Q3: Which cell lines are suitable for studying this compound activity?
A3: The choice of cell line depends on the biological activity being investigated. For anti-inflammatory assays, macrophage cell lines like RAW 264.7 or human colonic fibroblasts are commonly used.[1] For cytotoxicity and anti-cancer studies, various cancer cell lines such as colorectal (e.g., HT-29, SW480), prostate (e.g., LNCaP, PC-3), and leukemia (e.g., Jurkat, K562) have been employed for other urolithins.[2][3] For neuroprotective studies, neuronal cell lines like SH-SY5Y could be considered.
Q4: What is a typical effective concentration range for urolithins in cell-based assays?
A4: Effective concentrations for urolithins can vary significantly depending on the cell type and the specific assay. For Urolithin A and B, concentrations in the range of 10-100 µM are often used to observe significant effects in vitro.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for this compound in your specific experimental setup. Plasma concentrations of urolithins in humans are typically in the low micromolar range.[5]
Q5: How should I prepare this compound for cell culture experiments?
A5: Urolithins are often sparingly soluble in aqueous solutions. A common practice is to dissolve the compound in a sterile solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in the cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guides
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in control wells | - Contamination (bacterial, fungal, mycoplasma).[6] - Reagent precipitation. - High cell seeding density.[7] | - Regularly test for mycoplasma contamination.[6] - Ensure reagents are fully dissolved and filter-sterilize if necessary. - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[7] |
| Low signal or poor dynamic range | - Suboptimal incubation time with the compound or assay reagent. - Low metabolic activity of the chosen cell line. - Incorrect wavelength reading. | - Perform a time-course experiment to determine the optimal incubation period. - Choose a cell line with higher metabolic activity or increase the cell number. - Verify the correct absorbance wavelength for the specific tetrazolium salt used. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors.[7] - Edge effects in the microplate.[8] | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consider reverse pipetting for viscous solutions.[7] - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| This compound appears to increase cell viability at low concentrations | - Hormetic effect (biphasic dose-response). - Antioxidant properties of this compound may protect cells from basal oxidative stress. | - This may be a real biological effect. Extend the dose-response curve to include a wider range of concentrations. - Investigate the antioxidant potential of this compound in your cell model. |
Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay, ELISA for Cytokines)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of inflammatory response | - this compound concentration is too low. - Insufficient pre-incubation time with this compound. - The inflammatory stimulus is too strong. - The chosen cell line is not responsive. | - Perform a dose-response curve to find the optimal inhibitory concentration. - Optimize the pre-incubation time to allow for cellular uptake and target engagement. - Titrate the inflammatory stimulus (e.g., LPS, TNF-α) to a concentration that induces a sub-maximal response. - Confirm that the cell line expresses the necessary receptors and signaling components. |
| High background in unstimulated control | - Chronic low-level inflammation in the cell culture. - Endotoxin contamination in reagents or serum. | - Use low-passage cells and ensure they are not stressed. - Use endotoxin-free reagents and test serum for endotoxin levels. |
| Inconsistent results in luciferase reporter assays | - Variable transfection efficiency. - Cell lysis and luciferase activity measurement are not optimal. | - Use a co-transfected control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10] - Ensure complete cell lysis and that the luciferase reaction is within the linear range of the luminometer. |
Cell Migration/Wound Healing Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Uneven "wound" or scratch | - Inconsistent pressure or angle when creating the scratch with a pipette tip.[11] | - Use a dedicated wound healing tool or culture inserts for more consistent and reproducible gaps.[12] |
| Cells detach from the plate during the assay | - Excessive washing steps. - Cytotoxicity of this compound at the tested concentration. | - Be gentle during media changes and washing. - Perform a cytotoxicity assay to ensure the concentration of this compound used is non-toxic. |
| No cell migration in the control group | - Cells are not healthy or have reached senescence. - The cell density is too low. | - Use low-passage, healthy cells. - Ensure a confluent monolayer is formed before creating the wound.[11] |
| Difficulty in quantifying migration | - Inconsistent image acquisition. - Subjective analysis of wound closure. | - Mark the plate to ensure images are taken at the same location at each time point. - Use image analysis software (e.g., ImageJ) to quantify the wound area for objective analysis.[13] |
Quantitative Data Summary
Note: Direct quantitative data for this compound is scarce. The following tables provide data for related urolithins to serve as a reference for experimental design.
Table 1: IC50 Values of Urolithins in Various Cancer Cell Lines
| Urolithin | Cell Line | Assay | IC50 (µM) | Incubation Time (h) |
| Urolithin A | Jurkat (Leukemia) | MTT | ~25 | 48 |
| Urolithin B | Jurkat (Leukemia) | MTT | ~25 | 48 |
| Urolithin A | K562 (Leukemia) | MTT | ~25 | 48 |
| Urolithin B | K562 (Leukemia) | MTT | ~25 | 48 |
Data adapted from a study on leukemic cell lines.[3]
Table 2: Effective Concentrations of Urolithins in Anti-Inflammatory Assays
| Urolithin | Cell Line | Assay | Concentration (µM) | Effect |
| Urolithin A | Human Colonic Fibroblasts | PGE2 production | 10 | 85% inhibition |
| Urolithin B | Human Colonic Fibroblasts | PGE2 production | 10 | 40% inhibition |
| Urolithin A | RAW 264.7 Macrophages | TNF-α production | 40 | Significant inhibition |
Data adapted from studies on anti-inflammatory effects.[14][15]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT.[17] Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
NF-κB Activity Assessment using a Luciferase Reporter Assay
This protocol assumes the use of a cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
Materials:
-
Transfected cells in a 96-well plate
-
This compound stock solution
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Allow them to attach and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control) and incubate for an optimized duration (e.g., 6-8 hours) to induce NF-κB activity.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay kit.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and immediately measure the firefly luciferase activity using a luminometer.[19]
-
Normalization (for Dual-Luciferase Assays): Add the stop and glo reagent and measure the Renilla luciferase activity for normalization of transfection efficiency.[10]
-
Data Analysis: Calculate the relative luciferase units (RLU) by normalizing the firefly luciferase signal to the Renilla luciferase signal. Express the NF-κB activity as a percentage of the stimulated control.
Cell Migration Assessment using Wound Healing (Scratch) Assay
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized wound healing tool
-
This compound stock solution
-
Culture medium with reduced serum (to minimize cell proliferation)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to full confluency.[11]
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[11] Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with a low-serum medium containing different concentrations of this compound and a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated locations (time 0). Continue to capture images at the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[12]
-
Data Analysis: Quantify the area of the wound at each time point using image analysis software like ImageJ.[13] Calculate the percentage of wound closure relative to the initial wound area.
Visualizations
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease [mdpi.com]
- 6. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 7. biocompare.com [biocompare.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 12. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 13. youtube.com [youtube.com]
- 14. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. google.com [google.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting low detection of Urolithin E in human samples
Welcome to the technical support center for the analysis of Urolithin E in human samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting any this compound in my human samples?
There are several potential reasons for the non-detection of this compound:
-
Biological Variability (Urolithin Metabotypes): The production of urolithins is entirely dependent on an individual's gut microbiota composition. Ellagitannins and ellagic acid from dietary sources are metabolized by specific gut bacteria into various urolithins.[1][2][3] Individuals can be classified into three main urolithin metabotypes:
-
Metabotype A: Produces primarily Urolithin A.
-
Metabotype B: Produces Isourolithin A and Urolithin B in addition to Urolithin A.
-
Metabotype 0: Does not produce detectable levels of urolithins.[1][4] this compound is an intermediate in the metabolic pathway, and its presence and concentration can vary significantly between individuals and metabotypes.[1] It is possible the study subjects belong to a metabotype that does not produce detectable levels of this compound.
-
-
Incorrect Form of Urolithin Targeted: In human plasma and urine, urolithins are predominantly found as glucuronide and sulfate conjugates, often at concentrations thousands of times higher than their free (aglycone) forms.[5][6][7][8][9][10][11][12] If your analytical method is only targeting the free form of this compound, you may not detect it.
-
Insufficient Dietary Precursors: The formation of urolithins is dependent on the dietary intake of ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and walnuts.[12] If the study participants have not consumed sufficient amounts of these precursor-rich foods, urolithin production may be very low or absent.
Q2: My signal for this compound is very low. How can I improve it?
Low signal intensity is a common issue in LC-MS/MS analysis.[13][14] Here are some steps to improve the signal for this compound:
-
Optimize Sample Preparation: Ensure your sample preparation method is efficient at extracting this compound and its conjugates. Consider using solid-phase extraction (SPE) for cleaner samples and potentially higher recovery compared to simple protein precipitation. For urine samples, an enzymatic hydrolysis step using β-glucuronidase and sulfatase can be employed to convert the more abundant conjugated forms back to the free form, potentially increasing the signal of the aglycone.[6][9][12]
-
Enhance Ionization Efficiency: Urolithins are typically analyzed in negative ion mode using electrospray ionization (ESI).[8] Optimizing the ESI source parameters, such as gas flows, temperatures, and voltages, can significantly improve signal intensity.[8] The mobile phase composition, including the use of additives like formic acid, should also be optimized.[8]
-
Increase Sample Loading: If sensitivity is still an issue, you can try increasing the injection volume or concentrating the sample before injection. However, be cautious of potential matrix effects and column overloading.[13]
Q3: Where can I obtain an analytical standard for this compound and its conjugates?
The availability of commercial analytical standards for many urolithins, especially their conjugated forms and intermediates like this compound, is limited.[12] While standards for major urolithins like Urolithin A and B are more readily available, obtaining a certified standard for this compound may require custom synthesis.[13][14][15] It is recommended to contact specialized chemical synthesis companies for availability and pricing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume.[13] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. The use of a different column chemistry (e.g., a column with a different stationary phase) may also help.[13] |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[14] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible sample preparation protocol is followed for all samples. The use of an internal standard is highly recommended to correct for variations in extraction recovery and matrix effects.[11] |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can lead to high variability.[7] To mitigate this, improve sample clean-up (e.g., using SPE), dilute the sample, or use a stable isotope-labeled internal standard. |
| Analyte Instability | Urolithins can be susceptible to degradation. Ensure proper sample storage (e.g., at -80°C) and minimize freeze-thaw cycles. Process samples promptly after collection. |
Issue 3: No Detection of this compound Conjugates
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Ensure you are using the correct precursor and product ion m/z values for the specific this compound conjugate you are targeting. These will be different from the free form. |
| Inefficient Ionization | The ionization efficiency of conjugated metabolites can differ from their aglycone counterparts. Re-optimize the ESI source parameters for the specific conjugates. |
| Lack of Standards | Without analytical standards for the conjugates, it is difficult to confirm their presence and optimize the method. If standards are unavailable, you may need to rely on theoretical fragmentation patterns and relative retention times. |
| Enzymatic Hydrolysis Issues | If you are using an enzymatic hydrolysis step, ensure the enzyme is active and the incubation conditions (pH, temperature, time) are optimal for complete cleavage of the conjugates. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for urolithin analysis. Note that specific data for this compound is limited in the literature; therefore, data for other common urolithins are provided for reference.
| Analyte | Matrix | Method | LOQ (ng/mL) | Recovery (%) | Reference |
| Urolithin A | Plasma | LC-MS/MS | 0.1 - 0.5 | Not Reported | [5] |
| Urolithin A Glucuronide | Plasma | LC-MS/MS | 0.5 | Not Reported | [5] |
| Urolithin C | Plasma | LC-MS/MS | 0.2 | Not Reported | [5] |
| Urolithin A | Health Product | UHPLC | 0.103 | 98 - 102 | [16] |
Experimental Protocols
Protocol 1: Extraction of Urolithins from Human Plasma
This protocol is a general procedure based on protein precipitation, a common method for urolithin extraction.[5]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard to each sample.
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid to each plasma sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis of Urolithin Conjugates in Urine
This protocol is for the cleavage of glucuronide and sulfate conjugates to measure total urolithin concentrations.[6][9]
-
Sample Preparation: Centrifuge the urine sample to remove any sediment.
-
pH Adjustment: Adjust the pH of the urine to approximately 5.0 using an appropriate buffer (e.g., acetate buffer).
-
Enzyme Addition: Add a solution of β-glucuronidase/sulfatase from Helix pomatia to the urine sample.
-
Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., overnight).
-
Extraction: After incubation, proceed with an extraction method such as solid-phase extraction (SPE) to purify the sample before LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of dietary ellagitannins to urolithins.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin Metabotypes Can Determine the Modulation of Gut Microbiota in Healthy Individuals by Tracking Walnuts Consumption over Three Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmdinfo.com [pharmdinfo.com]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urolithin A Production by Gut Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing Urolithin A production by gut bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary dietary precursors for Urolithin A production?
A1: The primary dietary precursors for Urolithin A are ellagitannins and their hydrolysis product, ellagic acid.[1][2][3][4] These compounds are abundant in various foods, including pomegranates, raspberries, strawberries, walnuts, almonds, and some teas.[4][5][6][7]
Q2: Which gut bacteria are known to be involved in the conversion of ellagic acid to Urolithin A?
A2: Several bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. The primary producers belong to the Gordonibacter and Ellagibacter genera.[1] Specifically, Gordonibacter urolithinfaciens and Gordonibacter pamelaeae can convert ellagic acid to intermediate urolithins like urolithin M5, M6, and C. Ellagibacter isourolithinifaciens is also involved in this conversion.[1] Additionally, bacteria from the Clostridium coccoides group and certain Bifidobacterium species, such as Bifidobacterium pseudocatenulatum, have been implicated in Urolithin A production.[2][8]
Q3: Why is there significant inter-individual variation in Urolithin A production?
A3: The capacity to produce Urolithin A varies significantly among individuals primarily due to differences in the composition of their gut microbiota.[3][9] Not everyone possesses the necessary bacterial species in sufficient abundance to carry out the complete conversion of ellagic acid to Urolithin A.[3] This has led to the concept of "urolithin metabotypes," where individuals are classified based on their ability to produce different urolithins. Factors such as age, diet, and overall health status can also influence the gut microbiome composition and, consequently, Urolithin A production.[10]
Q4: What are the main strategies to increase Urolithin A levels for experimental studies?
A4: There are three primary strategies to increase Urolithin A levels for research purposes:
-
Dietary Intervention: Providing subjects (animal or human) with a diet rich in ellagitannins or ellagic acid from sources like pomegranate extract.[11]
-
Direct Supplementation: Administering purified Urolithin A. This approach bypasses the need for microbial conversion and ensures a standardized dose.[12]
-
Probiotic Supplementation: Introducing specific Urolithin A-producing bacterial strains into the gut.[13]
Troubleshooting Guides for In Vitro Experiments
Issue 1: Low or No Urolithin A Production in Fecal Fermentation
Possible Causes:
-
Donor Microbiota Lacks Urolithin A-Producing Bacteria: The fecal donor may belong to a non-producer metabotype.
-
Inappropriate Anaerobic Conditions: Exposure to oxygen can inhibit the growth of the strict anaerobic bacteria responsible for the conversion.
-
Suboptimal Media Composition: The fermentation medium may lack essential nutrients for the growth of urolithin-producing bacteria.
-
Poor Solubility of Ellagic Acid: Ellagic acid has low solubility in aqueous media, which can limit its availability to the bacteria.
Troubleshooting Steps:
-
Screen Fecal Donors: Pre-screen fecal donors by performing small-scale fermentations with ellagic acid to identify individuals with a Urolithin A-producing metabotype.[14][15]
-
Ensure Strict Anaerobic Conditions: Use an anaerobic chamber with an appropriate gas mixture (e.g., N₂/H₂/CO₂; 80:10:10) for all manipulations and incubations.[14][16]
-
Optimize Fermentation Medium: Utilize a rich anaerobic broth such as Anaerobe Basal Broth (ABB) or Wilkins-Chalgren Anaerobe Medium (WAM), supplemented with nutrients that support the growth of fastidious anaerobes.[14][17]
-
Enhance Ellagic Acid Solubility: While DMSO can increase solubility, it may also inhibit some microbial growth.[18] Consider using a co-solvent like propylene glycol to dissolve ellagic acid before adding it to the medium.[3][17]
Issue 2: High Variability in Urolithin A Yield Between Replicates
Possible Causes:
-
Inhomogeneous Fecal Slurry: Uneven distribution of bacteria in the initial fecal inoculum.
-
Inconsistent Inoculum Size: Variation in the amount of fecal slurry added to each fermentation vessel.
-
Fluctuations in Incubation Conditions: Temperature or pH variations between replicates.
Troubleshooting Steps:
-
Homogenize Fecal Slurry Thoroughly: Ensure the fecal slurry is well-mixed before aliquoting.
-
Standardize Inoculum: Use a consistent and precise method to measure and transfer the fecal inoculum.
-
Monitor and Control Incubation Parameters: Use a calibrated incubator and monitor the temperature and pH of the fermentation medium throughout the experiment.
Data Presentation
Table 1: In Vitro Urolithin A Production from Ellagic Acid by Human Fecal Microbiota
| Donor Type | Initial Ellagic Acid Conc. (µM) | Incubation Time (h) | Urolithin A Conc. (µM) | Reference |
| Urolithin Metabotype A | 20 | 50 | 10.80 | [14] |
| Urolithin Metabotype A | Not Specified | 48 | 24.26 | [8] |
| Urolithin Metabotype A (Polymyxin B + Amphotericin B treated) | Not Specified | 48 | 22.39 | [8] |
| Volunteer L (Metabotype A) | 20 | Not Specified | 2.15 | [14] |
| Volunteer X (Metabotype A) | 20 | Not Specified | 0.56 | [14] |
| Volunteer H (Metabotype A) | 20 | Not Specified | 3.32 | [14] |
Table 2: Effects of Urolithin A Supplementation on Muscle Strength and Endurance in Humans
| Study Population | Dosage | Duration | Outcome Measure | Improvement | Reference |
| Middle-aged adults (40-65 years) | 500 mg/day | 4 months | Leg muscle strength | 12% | [12] |
| Middle-aged adults (40-65 years) | 1000 mg/day | 4 months | Leg muscle strength | 10% | [12] |
| Older adults (65-90 years) | 1 g/day | Not Specified | Muscle endurance | Significant improvement |
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation for Urolithin A Production
Objective: To assess the capacity of a human fecal microbiota sample to produce Urolithin A from ellagic acid.
Materials:
-
Fresh fecal sample from a healthy donor.
-
Anaerobe Basal Broth (ABB).
-
Ellagic acid.
-
Propylene glycol (or other suitable solvent).
-
Anaerobic chamber (N₂/H₂/CO₂; 80:10:10).
-
Sterile conical tubes.
-
Incubator at 37°C.
-
HPLC or LC-MS/MS system for analysis.
Methodology:
-
Prepare a 1:10 (w/v) fecal slurry by homogenizing the fresh fecal sample in ABB inside an anaerobic chamber.
-
Prepare a stock solution of ellagic acid (e.g., 2 mM) in propylene glycol.
-
In the anaerobic chamber, inoculate sterile tubes containing ABB with the fecal slurry to a final concentration of 10% (v/v).
-
Add the ellagic acid stock solution to the inoculated media to a final concentration of 20 µM. Include a control group without ellagic acid.
-
Incubate the tubes at 37°C under anaerobic conditions.
-
Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).
-
Extract the urolithins from the collected samples using an appropriate solvent (e.g., ethyl acetate with 1.5% formic acid).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples for Urolithin A concentration using HPLC or LC-MS/MS.[2][14][16]
Protocol 2: Quantification of Urolithin A using HPLC
Objective: To quantify the concentration of Urolithin A in extracted samples from in vitro fermentation.
Materials:
-
HPLC system with a DAD or UV detector.
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Urolithin A standard.
Methodology:
-
Prepare a series of Urolithin A standards of known concentrations to generate a calibration curve.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program, for example: 0-10.5 min, linear gradient from 10% to 100% solvent B; 10.5-12.5 min, 100% solvent B; 12.5-12.6 min, linear gradient from 100% to 10% solvent B; 12.6-16.5 min, 10% solvent B for re-equilibration.[14]
-
Set the detector wavelength to 305 nm for Urolithin A detection.
-
Inject the prepared standards and samples.
-
Identify the Urolithin A peak in the samples by comparing the retention time with the standard.
-
Quantify the concentration of Urolithin A in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for in vitro Urolithin A production.
Caption: Urolithin A-induced mitophagy signaling pathways.
Caption: Urolithin A's anti-inflammatory effect via NF-κB pathway.
References
- 1. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]
- 2. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid [frontiersin.org]
- 4. imahealth.org [imahealth.org]
- 5. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease [mdpi.com]
- 9. workuphq.com [workuphq.com]
- 10. Gut Microbiota Conversion of Dietary Ellagic Acid into Bioactive Phytoceutical Urolithin A Inhibits Heme Peroxidases. - inStem [instem.res.in]
- 11. researchgate.net [researchgate.net]
- 12. synthesis-of-urolithin-derivatives-and-their-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]
- 13. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Best practices for long-term storage of Urolithin E standards
Welcome to the technical support center for Urolithin E standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results through proper handling and storage of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the storage and use of this compound standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound standards?
A1: For long-term stability, solid this compound standards should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, the standard is expected to be stable for at least 6 months. For extended storage beyond this period, re-qualification of the standard's purity is recommended.
Q2: What is the best solvent for preparing this compound standard stock solutions?
A2: Dimethyl sulfoxide (DMSO) and methanol are recommended solvents for preparing this compound standard stock solutions. Methanol is often preferred for applications involving cell culture due to its lower toxicity. A certificate of analysis for the related compound, Urolithin B, indicates solubility in DMSO or DMF.[1] When preparing solutions, ensure the solvent is of high purity (e.g., HPLC grade) to prevent contamination.
Q3: How should I store this compound standard solutions for long-term use?
A3: this compound stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. While specific long-term stability data for this compound solutions is limited, it is good practice to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy.
Q4: Are this compound standards sensitive to light and temperature?
A4: Yes, like many phenolic compounds, this compound is sensitive to light and elevated temperatures. Exposure to light can lead to photodegradation, while high temperatures can accelerate chemical degradation. Therefore, it is crucial to store both solid standards and solutions protected from light and at the recommended low temperatures.
Q5: How can I check the purity of my this compound standard over time?
A5: The purity of your this compound standard can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be used to separate this compound from any potential degradation products. Periodically running a sample of your standard and comparing the peak area and retention time to a freshly prepared standard or a certificate of analysis will help monitor its purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound standards and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or additional peaks in HPLC chromatogram | 1. Degradation of this compound: Improper storage (exposure to light, high temperature, or oxygen) can lead to the formation of degradation products.2. Solvent impurities: The solvent used to dissolve the standard may be contaminated.3. Contamination: The standard may have been contaminated during handling. | 1. Review Storage Conditions: Ensure the standard has been stored at -20°C and protected from light. Prepare a fresh solution from a new aliquot of the solid standard.2. Use High-Purity Solvents: Always use fresh, HPLC-grade solvents for preparing solutions.3. Proper Handling: Use clean laboratory equipment and follow good laboratory practices to avoid cross-contamination. |
| Decreased peak area or concentration in quantitative analysis | 1. Degradation of this compound: The concentration of the active compound has decreased due to degradation.2. Incomplete dissolution: The solid standard may not have fully dissolved in the solvent.3. Evaporation of solvent: Improperly sealed vials can lead to solvent evaporation and a change in concentration. | 1. Prepare a Fresh Standard: If degradation is suspected, prepare a new stock solution from the solid standard.2. Ensure Complete Dissolution: Use sonication or gentle vortexing to ensure the standard is fully dissolved. Visually inspect the solution for any particulate matter.3. Proper Vial Sealing: Use high-quality vials with secure caps to prevent solvent evaporation, especially for long-term storage. |
| Variability in experimental results | 1. Inconsistent standard concentration: Repeated freeze-thaw cycles of the stock solution can lead to degradation and inconsistent concentrations.2. Instability in experimental buffer: The pH or composition of the experimental buffer may be causing the this compound to degrade during the assay. Urolithin A has shown instability in simulated colonic conditions.[2] | 1. Aliquot Stock Solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.2. Assess Stability in Assay Buffer: Perform a preliminary experiment to check the stability of this compound in your experimental buffer over the time course of your assay. |
Experimental Protocols
Protocol for Preparation of this compound Standard Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in methanol.
Materials:
-
This compound standard (solid)
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer or sonicator
-
Amber vials for storage
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound standard using an analytical balance. For a 10 mM solution in 1 mL, you will need approximately 2.602 mg of this compound (Molecular Weight: 260.2 g/mol ).
-
Carefully transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the solid.
-
Gently vortex or sonicate the flask until the this compound is completely dissolved.
-
Add methanol to the flask up to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer the stock solution into amber vials in appropriate aliquots for storage.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol for Assessing the Stability of this compound Standards by HPLC
This protocol provides a general framework for a stability study of this compound solutions.
Objective: To determine the stability of a this compound standard solution under specific storage conditions over time.
Materials:
-
This compound stock solution (prepared as described above)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
HPLC vials
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a working solution of this compound from the freshly prepared stock solution.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram and note the retention time and peak area of the this compound peak. This will serve as the baseline (100% purity).
-
-
Storage:
-
Store the aliquots of the this compound stock solution under the desired conditions (e.g., -20°C, 4°C, and room temperature, both protected from light and exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
Prepare a working solution and analyze it by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining.
-
Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound standards.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
Technical Support Center: Addressing Poor Bioavailability of Urolithin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Urolithin E in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, which are found in foods like pomegranates, berries, and nuts. It is one of the intermediary urolithins in the metabolic pathway that leads to the more extensively studied Urolithin A and B. The primary concern with this compound, as with other urolithins, is its low oral bioavailability, which can limit its potential therapeutic effects in preclinical and clinical studies. This poor bioavailability is often attributed to low aqueous solubility and rapid metabolism.
Q2: What are the common challenges encountered when working with this compound in animal studies?
Researchers often face several challenges, including:
-
Low and variable plasma concentrations: After oral administration, this compound may be barely detectable in systemic circulation, with significant variability between individual animals.
-
Rapid metabolism and clearance: Urolithins are subject to extensive phase II metabolism (glucuronidation and sulfation) in the liver and intestines, leading to rapid elimination from the body.
-
Gut microbiota dependency: The production of this compound from dietary precursors is entirely dependent on the composition and activity of the gut microbiome, which can vary significantly between animals, leading to inconsistent metabolite formation.
-
Poor solubility: this compound's low solubility in aqueous solutions can hinder its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
Q3: What are the potential strategies to improve the bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of this compound, drawing from approaches used for other poorly soluble compounds:
-
Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gut, and enhance its absorption. Examples include:
-
Liposomes: Phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic compounds. PEGylated liposomes, for instance, have been shown to increase the circulation time of Urolithin A.[1]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can increase the oral bioavailability of hydrophobic drugs.
-
-
Co-administration with absorption enhancers: Certain compounds can increase intestinal permeability or inhibit efflux pumps, thereby promoting the absorption of this compound.
-
Synbiotic Formulations: Combining this compound precursors (ellagic acid) with specific probiotic strains known to produce urolithins, such as Gordonibacter urolithinfaciens, may enhance its in-situ production and subsequent absorption.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low/undetectable plasma levels of this compound after oral gavage. | 1. Insufficient dose. 2. Poor solubility and dissolution in the gastrointestinal tract. 3. Rapid metabolism (first-pass effect). 4. Inappropriate vehicle for administration. 5. Lack of appropriate gut microbiota for conversion from precursors. | 1. Conduct a dose-escalation study to determine an effective dose. 2. Utilize a formulation strategy to enhance solubility, such as nanoformulations (liposomes, SLNs). 3. Co-administer with an inhibitor of phase II metabolic enzymes (use with caution and appropriate ethical approval). 4. Test different biocompatible solvents or suspension agents. 5. If starting with precursors, consider pre-colonizing animals with known urolithin-producing bacteria or using a synbiotic approach.[2][3] |
| High variability in plasma concentrations between animals. | 1. Differences in gut microbiota composition and metabolic activity. 2. Inconsistent food intake affecting gut environment. 3. Variation in gavage technique. | 1. Standardize the gut microbiota of the animals through co-housing or fecal microbiota transplantation. 2. Provide a standardized diet and control for coprophagy. 3. Ensure consistent and accurate oral gavage technique by trained personnel. |
| Rapid clearance and short half-life of this compound. | 1. Extensive phase II metabolism (glucuronidation and sulfation). | 1. Employ formulation strategies that can protect the molecule from metabolic enzymes, such as PEGylated liposomes, which can prolong circulation time.[1] |
Quantitative Data Summary
Specific pharmacokinetic data for this compound is scarce in publicly available literature. The table below presents data for the related and more extensively studied Urolithin A to provide a general reference for the expected pharmacokinetic profile of urolithins and the potential for improvement with advanced formulations.
Table 1: Pharmacokinetic Parameters of Urolithin A in Rodents (Illustrative)
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Free Urolithin A | Mice | Oral | Data not consistently reported, often low/variable | ~3 | Low and variable | - | [4][5] |
| Urolithin A-loaded PEGylated Liposomes | Not Specified | IV (Implied for PK) | Not directly comparable to oral | - | - | 2.33-fold (AUC vs. free Uro-A) | [1] |
Note: The data for PEGylated liposomes is based on a study aiming to improve circulation time and anti-tumor efficacy, and the route of administration for the pharmacokinetic comparison may not be oral. However, it demonstrates the potential of formulation to significantly increase the systemic exposure (AUC) of urolithins.
Experimental Protocols
Protocol 1: Preparation of Urolithin-Loaded PEGylated Liposomes (Adapted from Urolithin A protocol)
This protocol describes a general method for encapsulating a urolithin into PEGylated liposomes, which can be adapted for this compound.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, SPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, extrude the MLVs through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound formulation.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (12 hours) with free access to water before oral administration.
-
-
Drug Administration:
-
Divide the mice into groups (e.g., control vehicle, free this compound, formulated this compound).
-
Administer the respective formulations via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Analysis:
-
Extract this compound and its potential metabolites from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Determine the relative bioavailability of the formulated this compound compared to the free form.
-
Visualizations
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Caption: Experimental workflow for enhancing and assessing this compound bioavailability.
Caption: General signaling pathways modulated by urolithins.
References
- 1. Preparation, Characterization, and In Vitro Pharmacodynamics and Pharmacokinetics Evaluation of PEGylated Urolithin A Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral supplementation of Gordonibacter urolithinfaciens promotes ellagic acid metabolism and urolithin bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis: Urolithin A and Urolithin E
A comprehensive guide for researchers and drug development professionals on the biological activities of two key gut microbiota metabolites of ellagitannins.
Introduction
Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and walnuts, have garnered significant scientific interest for their potential health benefits. Among them, Urolithin A (UA) has been extensively studied, revealing a range of biological activities. Urolithin E (UE), an intermediate in the metabolic pathway leading to Urolithin A, is less characterized. This guide provides a comparative overview of the known bioactivities of Urolithin A and this compound, supported by available experimental data and methodologies. A notable scarcity of research on this compound's specific bioactivities currently limits a direct quantitative comparison.
Chemical Structures and Biosynthesis
Urolithin A and this compound are dibenzopyran-6-one derivatives produced by the human gut microbiota from ellagic acid. The biosynthetic pathway involves a series of dehydroxylation steps, with this compound being a precursor to Urolithin A.
Chemical Structures:
| Urolithin | Chemical Formula | Molar Mass | Structure |
| Urolithin A | C₁₃H₈O₄ | 228.2 g/mol | 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one |
| This compound | C₁₃H₈O₆ | 260.2 g/mol | 2,3,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one |
Biosynthetic Pathway from Ellagic Acid:
The transformation of ellagic acid to Urolithin A is a multi-step process mediated by gut bacteria. Ellagic acid is first converted to pentahydroxy-urolithin (Urolithin M-5), which is then metabolized to tetrahydroxy-urolithins, including Urolithin D and this compound. This compound is further dehydroxylated to produce trihydroxy-urolithins, which are then converted to the dihydroxy-urolithin, Urolithin A.[1]
Figure 1: Simplified biosynthetic pathway of Urolithins from Ellagic Acid.
Comparative Bioactivity
While extensive data exists for Urolithin A, there is a significant lack of published research on the specific bioactivity of this compound, preventing a direct quantitative comparison. The available information focuses on the well-documented effects of Urolithin A.
Anti-inflammatory Activity
Urolithin A: Numerous studies have demonstrated the potent anti-inflammatory properties of Urolithin A. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The anti-inflammatory effects of Urolithin A are attributed to its ability to suppress the NF-κB signaling pathway. In a comparative study with other urolithins (iso-urolithin A and urolithin B), Urolithin A was found to be the most active in inhibiting lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[2][3]
This compound: There is currently no specific data available on the anti-inflammatory activity of this compound from the conducted searches.
Antioxidant Activity
Urolithin A: Urolithin A exhibits significant antioxidant properties by scavenging free radicals and upregulating the expression of antioxidant enzymes.[4]
This compound: No specific studies detailing the antioxidant capacity of this compound were identified in the literature reviewed.
Anti-cancer Activity
Urolithin A: Urolithin A has been shown to possess anti-cancer properties in various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis.[5][6] The anti-cancer effects of Urolithin A are mediated through the modulation of several signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway.
This compound: There is no available data on the anti-cancer activity of this compound from the conducted searches.
Mitophagy Induction
Urolithin A: One of the most well-documented bioactivities of Urolithin A is its ability to induce mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining cellular health and has been linked to the anti-aging effects of Urolithin A. The induction of mitophagy by Urolithin A is mediated by the activation of proteins such as PINK1 and Parkin.
This compound: The effect of this compound on mitophagy has not been reported in the reviewed literature.
Quantitative Data Summary for Urolithin A
| Bioactivity | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| Anti-cancer | Jurkat (Leukemia) | Cell Proliferation | Inhibition | ~25 µM | [7] |
| K562 (Leukemia) | Cell Proliferation | Inhibition | ~25 µM | [7] | |
| MCF-7 (Breast Cancer) | Antiestrogenic Activity | Inhibition | 0.4 µM (ERα), 0.75 µM (ERβ) | [5] | |
| DU145 (Prostate Cancer) | Cell Proliferation | Inhibition | 44.3 ± 2.9 µM (methylated UA) | [5] |
Signaling Pathways Modulated by Urolithin A
Urolithin A exerts its diverse biological effects by modulating key cellular signaling pathways.
Figure 2: Key signaling pathways modulated by Urolithin A.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the bioactivity of compounds like urolithins. Below is a generalized workflow for evaluating the anti-inflammatory effects of a urolithin.
Figure 3: General experimental workflow for assessing anti-inflammatory activity.
Methodology for Anti-inflammatory Assay (Example):
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test urolithin (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) and incubated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against proteins of interest (e.g., NF-κB, iNOS, COX-2) to assess their expression levels.
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. qPCR is performed using specific primers for genes encoding inflammatory mediators to quantify their mRNA expression levels.
Conclusion
The available scientific literature provides a robust body of evidence for the diverse bioactivities of Urolithin A, positioning it as a promising compound for further research and potential therapeutic applications. Its anti-inflammatory, antioxidant, anti-cancer, and mitophagy-inducing properties are well-documented. In stark contrast, there is a significant knowledge gap regarding the specific biological effects of this compound. As a key intermediate in the metabolic pathway leading to Urolithin A, understanding the bioactivity of this compound is crucial for a complete picture of the health effects of ellagitannin consumption. Future research should prioritize the investigation of this compound to enable a comprehensive comparative analysis and to explore its own potential as a bioactive molecule. Until then, Urolithin A remains the primary focus of research into the health benefits of urolithins.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells [mdpi.com]
Urolithin E: An Enigma in the Anticancer Profile of Ellagitannin Metabolites
While its counterparts, Urolithins A, B, C, and D, have demonstrated a range of anticancer activities across various cancer cell lines, Urolithin E remains a largely uncharacterized metabolite in the context of cancer research. Extensive literature searches did not yield specific data on the cytotoxic, apoptotic, or cell cycle inhibitory effects of this compound, precluding a direct comparison with other urolithins in this regard.
This guide, therefore, provides a comprehensive comparison of the known anticancer effects of Urolithins A, B, C, and D in various cancer cell lines, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these gut microbiota-derived metabolites.
Comparative Anticancer Activity of Urolithins A, B, C, and D
Urolithins, the metabolic products of dietary ellagitannins found in pomegranates, berries, and nuts, have emerged as promising natural compounds with potential chemopreventive and therapeutic properties.[1][2] Their effects are often cell-type and dose-dependent, influencing key cellular processes such as proliferation, cell cycle progression, and apoptosis.
Quantitative Comparison of Anticancer Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various urolithins across different cancer cell lines.
| Urolithin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Urolithin A | HT-29 | Colorectal Cancer | 25.45 | [3] |
| SW480 | Colorectal Cancer | 38.135 | [3] | |
| SW620 | Colorectal Cancer | 53.561 | [3] | |
| HCT116 | Colorectal Cancer | ~39.2 (48h), ~19.6 (72h) | [4] | |
| T24 | Bladder Cancer | 43.9 | [5] | |
| MDA-MB-231 | Breast Cancer | 443 | [5][6] | |
| MCF-7 | Breast Cancer | 392 | [5] | |
| Methyl-Urolithin A | DU145 | Prostate Cancer | 44.3 ± 2.9 | [2] |
| Urolithin B | Jurkat & K562 | Leukemia | ~25 | [7] |
| Urolithin C | LNCaP | Prostate Cancer | 35.2 ± 3.7 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanisms of Anticancer Action
Urolithins exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways involved in cancer progression.
Cell Cycle Arrest
Urolithins have been shown to halt the progression of cancer cells through the cell cycle, often at the G2/M or S phases. This prevents the cells from dividing and proliferating.
-
Urolithin A: Induces G2/M phase arrest in HT-29 and HCT116 colorectal cancer cells.[3][4] In SW480 cells, it leads to an accumulation of cells in the S and G2/M phases.
-
Urolithins A, C, and D: Have been reported to arrest cell cycle progression at the S-phase in SW480 and HT-29 colon cancer cells.[1]
-
Urolithin B: Can also induce S-phase arrest in colon cancer cells.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Urolithins have been demonstrated to trigger apoptosis in various cancer cell lines.
-
Urolithin A: Induces both early and late apoptosis in HT-29, SW480, and SW620 colorectal cancer cells in a dose-dependent manner.[3] This is often accompanied by the activation of caspases, key executioner proteins in the apoptotic cascade.[3] In SW620 cells, higher concentrations of Urolithin A (≥15 µM) induce apoptosis.[8]
-
Urolithin A and B: Promote apoptosis in UMUC3 bladder cancer cells.[9]
-
Methylated Urolithin A: Induces apoptosis in DU145 prostate cancer cells through the activation of the caspase pathway.[2]
Signaling Pathways Modulated by Urolithins
The anticancer effects of urolithins are underpinned by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
dot
Figure 1. Simplified diagram of signaling pathways modulated by Urolithins A, B, and C leading to anticancer effects.
-
p53 and p21: Urolithin A has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target p21 in colorectal cancer cells.[3] The p53/p21 pathway plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress.
-
Bcl-2 Family Proteins: Urolithin A can inhibit the expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[3]
-
PI3K/Akt and MAPK Pathways: Urolithin A has been found to inhibit the PI3K/Akt and MAPK signaling pathways in bladder cancer cells, which are crucial for cell survival and proliferation.[9]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
dot
Figure 2. A generalized workflow for performing an MTT assay to determine cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[3]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the urolithin to be tested. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in fresh medium) is added to each well.[10]
-
Formazan Formation: The plate is incubated for another 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Cells are seeded and treated with the desired concentrations of urolithins for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.[3]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to eliminate RNA.[3]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured, which is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is a widely used method to detect and differentiate between early apoptotic, late apoptotic, necrotic, and viable cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the urolithins of interest as previously described.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating phosphatidylserine externalization in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis and necrosis) are measured.
-
Data Analysis: The results are typically displayed as a dot plot, allowing for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate changes in the expression levels of proteins involved in signaling pathways.
Detailed Protocol:
-
Protein Extraction: Following treatment with urolithins, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., Bradford assay).[3]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
While this compound remains an understudied metabolite in the context of cancer, its counterparts, particularly Urolithins A, B, C, and D, have demonstrated significant and varied anticancer activities in a range of cancer cell lines. Their ability to induce cell cycle arrest and apoptosis, coupled with their modulation of key cancer-related signaling pathways, underscores their potential as valuable natural compounds for further investigation in cancer prevention and therapy. Future research is warranted to elucidate the bioactivity of this compound and to conduct more comprehensive comparative studies across a wider array of cancer types to fully understand the therapeutic potential of the entire family of urolithins.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metabolite of ellagitannins, urolithin A induces autophagy and inhibits metastasis in human sw620 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urolithins impair cell proliferation, arrest the cell cycle and induce apoptosis in UMUC3 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Urolithin E Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Urolithin E, a key metabolite of ellagic acid with significant interest in nutritional and pharmaceutical research. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and cross-validation of analytical techniques suitable for various research and development applications.
Data Presentation: Performance Characteristics of this compound Analytical Methods
The following table summarizes the key performance characteristics of commonly employed analytical methods for the quantification of urolithins, including this compound. It is important to note that many studies validate methods for a panel of urolithins, and the presented data may reflect the overall performance for the class of compounds.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity (Range) | Typically in the µg/mL range | 4.95 - 1085 µg/L[1][2] | 5.0 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | >0.99 | >0.994[1][2] | >0.999[3] |
| Limit of Detection (LOD) | Generally higher, in the ng/mL to µg/mL range | - | 9.2 - 18.2 ng/mL[3] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range | - | - |
| Accuracy (% Recovery) | - | 96.6 - 109%[1][2] | 88 - 99%[3] |
| Precision (%RSD) | <15% | <10% (Intra- and Inter-day)[1][2] | - |
Note: Data for HPLC-UV methods specifically for this compound are limited in the reviewed literature. The performance of LC-MS/MS and UPLC-MS/MS methods is generally superior in terms of sensitivity and selectivity.
Experimental Protocols
LC-MS/MS Method for Urolithin C (Adaptable for this compound)
This protocol is based on a validated method for Urolithin C in rat plasma and can be adapted for this compound with appropriate optimization.[1][2]
a. Sample Preparation (Plasma)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 500 µL of ethyl acetate for protein precipitation and liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 Kinetex EVO column (2.1 mm × 150 mm, 2.6 µm)[1][2]
-
Mobile Phase: Acetonitrile and 1% aqueous formic acid (30:70, v/v)[1][2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C[4]
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
-
Monitored Ion Transitions: For this compound, the specific precursor and product ions would need to be determined by infusing a standard solution. For Urolithin C, the transition was m/z 243 → 187.[1]
UPLC-MS/MS Method for a Panel of Urolithins (Including this compound)
This protocol is a general approach for the analysis of multiple urolithins in human urine.[3]
a. Sample Preparation (Urine)
-
Thaw urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Tandem quadrupole mass spectrometer
-
Ionization Mode: ESI, Negative Ion Mode
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and other targeted urolithins would be optimized using standard solutions.
Mandatory Visualization
Cross-Validation Workflow for this compound Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for this compound, for instance, an established HPLC-UV method and a newly developed UPLC-MS/MS method.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
A Comparative Analysis of the Antioxidant Capacity of Tetrahydroxy Urolithins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of tetrahydroxy urolithins, primarily Urolithin C and Urolithin D, alongside other common urolithins. Urolithins are microbial metabolites produced in the human gut following the consumption of ellagitannins found in pomegranates, berries, and nuts.[1] Emerging research highlights their potential as potent antioxidant agents. This document synthesizes quantitative data from various antioxidant assays, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved in their mode of action.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of urolithins is strongly correlated with the number of hydroxyl groups present in their structure.[2][3] Tetrahydroxy urolithins, such as Urolithin C and D, consistently demonstrate superior antioxidant activity compared to their dihydroxy (Urolithin A) and monohydroxy (Urolithin B) counterparts. The following table summarizes the quantitative data from key antioxidant assays.
| Urolithin/Compound | Assay Type | IC50 Value (µM) | Ferrous Equivalents (mM) | ORAC Value (Trolox Equivalents) | Reference(s) |
| Urolithin C | Cell-based ROS Assay | 0.16 | - | - | [2][4] |
| DPPH Assay | ~11.5 | - | - | [5] | |
| FRAP Assay | - | Higher than Uro-A | - | [5] | |
| Urolithin D | Cell-based ROS Assay | 0.33 | - | - | [2][4] |
| DPPH Assay | ~7.3 | - | - | [5] | |
| FRAP Assay | - | Highest among Uro-A, C, D | - | [5] | |
| Urolithin A | Cell-based ROS Assay | 13.6 | - | - | [2][4] |
| DPPH Assay | ~155.6 | - | - | [5] | |
| FRAP Assay | - | Lower than Uro-C, D | - | [5] | |
| ORAC Assay | - | - | 6.67 | [3][6] | |
| Urolithin B | Cell-based ROS Assay | No Activity | - | - | [4] |
| DPPH Assay | No Activity | - | - | [5] | |
| FRAP Assay | - | No Activity | - | [5] | |
| ORAC Assay | - | - | 5.77 | [3][6] | |
| Ellagic Acid | Cell-based ROS Assay | 1.1 | - | - | [2][4] |
| ORAC Assay | - | - | 4.25 | [6] | |
| Punicalagins | Cell-based ROS Assay | 1.4 | - | - | [2][4] |
| Vitamin C | Cell-based ROS Assay | Higher than Uro-C, D | - | - | [4] |
Note: IC50 (Inhibitory Concentration 50) represents the concentration of the compound required to inhibit 50% of the specified activity. A lower IC50 value indicates higher potency. FRAP (Ferric Reducing Antioxidant Power) values are presented qualitatively based on the available data. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test urolithins are prepared in a suitable solvent (e.g., methanol).
-
In a microplate, a specific volume of the DPPH solution is added to each well containing the urolithin solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the urolithin.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the urolithin.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride (FeCl₃) solution.
-
Various concentrations of the test urolithins are prepared.
-
The FRAP reagent is pre-warmed to 37°C.
-
The urolithin solutions are added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at a wavelength of 593 nm.
-
A standard curve is generated using a known concentration of ferrous sulfate (FeSO₄).
-
The antioxidant capacity of the urolithins is expressed as ferrous equivalents (mM).[5]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).
Protocol:
-
Human cells (e.g., HL-60) are cultured in a suitable medium.
-
The cells are seeded in a multi-well plate and incubated.
-
The cells are then treated with various concentrations of the urolithins.
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
A peroxyl radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of the urolithin to suppress the AAPH-induced fluorescence.
-
The IC50 value is calculated based on the concentration-dependent inhibition of ROS generation.[3]
Signaling Pathway and Experimental Workflow Diagrams
The antioxidant effects of urolithins are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cell's endogenous antioxidant defenses. One of the key pathways activated by urolithins is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]
Caption: Nrf2 Signaling Pathway Activation by Urolithins.
The following diagram illustrates a typical experimental workflow for assessing the antioxidant capacity of urolithins.
Caption: Experimental Workflow for Urolithin Antioxidant Capacity.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Urolithin E vs. Ellagic Acid: A Comparative Analysis of Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Urolithin E and its precursor, ellagic acid, on gene expression. While robust data exists for ellagic acid and other urolithins, particularly Urolithin A and B, research specifically detailing the gene expression effects of this compound is currently limited. This guide will summarize the known effects of the more extensively studied urolithins and ellagic acid to provide a foundational understanding and highlight areas for future investigation into this compound.
Summary of Effects on Gene Expression
Urolithins, the gut microbiota metabolites of ellagic acid, have demonstrated significant bioactivity, often exceeding that of their parent compound. This is largely attributed to their increased bioavailability. The primary mechanisms through which these compounds regulate gene expression are the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, which are central to the inflammatory and antioxidant responses, respectively.
Comparative Data on Key Gene Targets
The following table summarizes the comparative effects of ellagic acid and various urolithins on the expression of key genes involved in inflammation and oxidative stress. It is important to note the absence of specific data for this compound.
| Gene Target | Compound | Effect on Expression | Model System | Reference |
| Inflammatory Genes | ||||
| Cyclooxygenase-2 (COX-2) | Ellagic Acid | No significant effect | Human colonic fibroblasts | [1] |
| Urolithin A | Downregulation | Human colonic fibroblasts, Rat colitis model | [1][2] | |
| Urolithin B | No significant effect on mRNA | Human colonic fibroblasts | [1] | |
| Urolithin C | Downregulation | LPS-induced RAW 264.7 macrophages | [3][4] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Ellagic Acid | Differential inhibition | LPS-challenged 3T3-L1 adipocytes | [5][6] |
| Urolithin A | Downregulation | LPS-induced RAW264.7 cells, Glioblastoma cells | [7] | |
| Urolithin B | Downregulation | LPS-stimulated BV2 microglia | [8] | |
| Urolithin C | Downregulation | LPS-induced RAW 264.7 macrophages | [3] | |
| Interleukin-6 (IL-6) | Ellagic Acid | Differential inhibition | LPS-challenged 3T3-L1 adipocytes | [5][6] |
| Urolithin A | Downregulation | LPS-induced peritonitis in mice | [9] | |
| Urolithin B | Downregulation | LPS-stimulated BV2 microglia | [8] | |
| Urolithin C | Downregulation | LPS-induced RAW 264.7 macrophages | [3][4] | |
| Antioxidant Genes | ||||
| Heme Oxygenase-1 (HO-1) | Urolithin A | Upregulation | LPS-mediated BEAS-2B cells and ALI models | [10] |
| Urolithin B | Upregulation | ANIT-injected mice | [11] | |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Urolithin A | Upregulation | LPS-mediated BEAS-2B cells and ALI models | [10] |
| Urolithin B | Upregulation | ANIT-injected mice | [11] |
Signaling Pathways and Mechanisms of Action
The differential effects of ellagic acid and urolithins on gene expression are rooted in their modulation of upstream signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Studies indicate that urolithins, particularly Urolithin A, are potent inhibitors of this pathway. In contrast, the effect of ellagic acid on NF-κB is less pronounced.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Urolithins have been shown to be effective activators of this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human colonic fibroblasts (CCD-18Co), human monocytic cell line (THP-1), mouse macrophage cell line (RAW 264.7), 3T3-L1 preadipocytes.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of ellagic acid or urolithins (typically in the µM range) for a specified period (e.g., 1-24 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase, Promega) and oligo(dT) primers.
-
Quantitative PCR: Real-time quantitative PCR is performed using a qPCR system (e.g., Applied Biosystems 7500) with SYBR Green PCR Master Mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., COX-2, p-NF-κB, Nrf2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and ellagic acid on gene expression.
Conclusion and Future Directions
The available evidence strongly suggests that urolithins, particularly Urolithin A, are more potent modulators of inflammatory and antioxidant gene expression than their precursor, ellagic acid. This is primarily attributed to their superior bioavailability and efficacy in targeting key signaling pathways like NF-κB and Nrf2.
A significant knowledge gap exists regarding the specific effects of this compound on gene expression. Future research should prioritize investigating the bioactivity of this compound, employing the experimental protocols outlined in this guide. Direct comparative studies between this compound and ellagic acid are essential to fully elucidate the structure-activity relationships within the urolithin family and to identify the most promising candidates for therapeutic development. Such studies will be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug discovery.
References
- 1. cambridge.org [cambridge.org]
- 2. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]
- 3. dovepress.com [dovepress.com]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic Acid and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Urolithin E and Urolithin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo bioactivities of Urolithin E and Urolithin B, two gut microbiota-derived metabolites of ellagitannins. Due to a scarcity of in vivo research on this compound, this comparison leverages existing in vivo data for Urolithin B and infers the potential activities of this compound based on its chemical structure and related in vitro studies.
Introduction: Urolithins as Bioactive Metabolites
Urolithins are a class of phenolic compounds produced by the gut microbiota from ellagic acid, which is released from the hydrolysis of ellagitannins found in various fruits and nuts. These metabolites are absorbed into systemic circulation and are believed to be responsible for many of the health benefits associated with ellagitannin-rich foods. Among the various urolithins, Urolithin B has been the subject of several in vivo investigations, revealing its anti-inflammatory and antioxidant properties. This compound, a tetrahydroxylated urolithin, is a key intermediate in the metabolic pathway leading to the production of other urolithins. While direct in vivo studies on this compound are currently limited, its structure suggests potential for significant biological activity.
In Vivo Bioactivity Comparison
This section summarizes the known in vivo effects of Urolithin B and the projected effects of this compound.
Anti-Inflammatory Effects
Urolithin B has demonstrated notable anti-inflammatory activity in various in vivo models. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brains of mice.[1] Furthermore, Urolithin B can inhibit the expression of key inflammatory mediators like TLR4, IRAK4, TRAF6, IKK-β, NF-κB p65, and HMGB1 in the small intestine of aging mice.[2] In vitro studies have corroborated these findings, showing that Urolithin B can inhibit the production of prostaglandin E2 (PGE2) and suppress the activation of the NF-κB signaling pathway.[3]
This compound , while not extensively studied in vivo, is structurally similar to other urolithins that exhibit potent anti-inflammatory effects. Given that the anti-inflammatory capacity of urolithins is often linked to their ability to modulate the NF-κB pathway, it is plausible that this compound would also exhibit similar or potentially more potent anti-inflammatory properties due to its additional hydroxyl groups, which can enhance its antioxidant and signaling activities.
Antioxidant Effects
Urolithin B has been identified as a potent antioxidant in several in vivo and in vitro studies. It has been shown to increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the small intestine of aging mice.[2] Mechanistically, Urolithin B can upregulate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[4]
This compound , based on in silico and in vitro antioxidant assays of related urolithins, is predicted to have strong antioxidant potential.[5] The antioxidant capacity of phenolic compounds is often correlated with the number and arrangement of hydroxyl groups. With four hydroxyl groups, this compound is structurally equipped to be a more potent free radical scavenger than Urolithin B, which has only one hydroxyl group.
Quantitative Data Summary
The following table summarizes the quantitative findings from in vivo studies on Urolithin B. Data for this compound is not available from in vivo studies.
| Parameter | Animal Model | Urolithin B Dosage | Key Findings | Reference |
| Anti-inflammatory Markers | ||||
| IL-1β, IL-6, TNF-α (brain) | D-galactose-induced aging mice | 50-150 mg/kg/day (oral) | Significant reduction in cytokine levels | [1] |
| TLR4, IRAK4, TRAF6, IKK-β, NF-κB p65, HMGB1 (intestine) | D-galactose-induced aging mice | Not specified | Downregulation of inflammatory signaling proteins | [2] |
| Antioxidant Markers | ||||
| SOD, CAT, GPx (intestine) | D-galactose-induced aging mice | Not specified | Increased activity of antioxidant enzymes | [2] |
| MDA (intestine) | D-galactose-induced aging mice | Not specified | Decreased levels of lipid peroxidation marker | [2] |
| Pharmacokinetics | ||||
| Plasma concentration | Humans (after pomegranate juice) | Not applicable | Urolithin B-glucuronide detected in plasma | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in key in vivo studies of Urolithin B.
D-Galactose-Induced Aging Mouse Model
-
Objective: To evaluate the effects of Urolithin B on age-related intestinal immune dysfunction, oxidative stress, and inflammation.
-
Animals: Male C57BL/6J mice.
-
Induction of Aging: Mice were intraperitoneally injected with D-galactose (120 mg/kg/day) for 8 weeks.
-
Treatment: Urolithin B was administered orally to the treatment groups.
-
Assessments:
-
Oxidative Stress Markers: Activities of SOD, CAT, and GPx, and levels of MDA in the small intestine were measured using commercial kits.
-
Inflammatory Markers: Levels of IL-6, TNF-α, IFN-γ, IL-4, and IL-1β in the small intestine were quantified by ELISA.
-
Signaling Pathway Analysis: The expression of proteins in the TLR4/NF-κB signaling pathway (TLR4, IRAK4, TRAF6, IKK-β, NF-κB p65, and HMGB1) was determined by Western blot.[2]
-
In Vivo Muscle Hypertrophy and Atrophy Model
-
Objective: To investigate the effect of Urolithin B on muscle mass regulation.
-
Animals: Male C57BL/6J mice.
-
Treatment for Hypertrophy: Mice were implanted with mini-osmotic pumps delivering Urolithin B (10 μ g/day ) for 28 days.
-
Induction of Atrophy: Sciatic nerve denervation was performed on one limb.
-
Treatment for Atrophy: Urolithin B was delivered via mini-osmotic pumps following denervation.
-
Assessments:
-
Muscle Mass: Tibialis anterior muscles were dissected and weighed.
-
Protein Synthesis: The phosphorylation status of mTORC1 signaling components (mTOR, rpS6) was analyzed by Western blot.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Urolithin B and a general workflow for its in vivo evaluation.
Caption: Signaling pathways modulated by Urolithin B.
Caption: A typical experimental workflow for in vivo studies.
Conclusion and Future Directions
In vivo research has established Urolithin B as a promising bioactive compound with demonstrable anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its therapeutic potential.
While direct in vivo evidence for this compound is currently lacking, its chemical structure, featuring multiple hydroxyl groups, suggests it may possess even greater antioxidant and potentially anti-inflammatory activities than Urolithin B. Future in vivo studies are imperative to directly compare the bioactivities of this compound and Urolithin B. Such research should focus on a head-to-head comparison in established models of inflammation and oxidative stress, including detailed pharmacokinetic and pharmacodynamic assessments. Elucidating the in vivo efficacy and mechanisms of action of this compound will be crucial for understanding the full therapeutic potential of ellagitannin-derived metabolites.
References
- 1. Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbial metabolite urolithin B attenuates intestinal immunity function in vivo in aging mice and in vitro in HT29 cells by regulating oxidative stress and inflammatory signalling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. cambridge.org [cambridge.org]
- 4. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin B, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Urolithin Mechanisms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on the mechanisms of Urolithin E and its better-understood counterparts, Urolithin A, B, and C. This document summarizes key experimental data, outlines detailed protocols for replicating pivotal experiments, and visualizes the primary signaling pathways involved.
While Urolithin A has been the primary focus of research into the biological activities of urolithins, a family of gut microbiota metabolites derived from ellagitannins, other forms such as this compound remain less characterized. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison of their known anti-inflammatory and antioxidant properties, providing a framework for future investigations into this compound.
Comparative Bioactivity of Urolithins
The following table summarizes the known anti-inflammatory and antioxidant effects of various urolithins based on published literature. It is important to note that data for this compound is limited, and further research is required to fully elucidate its potency and mechanisms.
| Urolithin | Anti-inflammatory Activity | Antioxidant Activity | Key Signaling Pathways Implicated |
| Urolithin A | High | Moderate to High | NF-κB, MAPK (p38, JNK), Nrf2[1][2][3][4] |
| Urolithin B | Moderate | Low to Moderate | NF-κB, MAPK (p38)[1][4] |
| Urolithin C | Moderate | Data Limited | NF-κB[5] |
| This compound | Data Limited | Data Limited | Not well-characterized |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for assessing the anti-inflammatory and antioxidant activities of urolithins are provided below. These protocols are based on established methods used in the cited literature for Urolithins A, B, and C and can be adapted for the study of this compound.
Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Human colonic fibroblasts (e.g., CCD-18Co) or macrophage-like cells (e.g., RAW 264.7).
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (or other urolithins for comparison) for 1-2 hours. Subsequently, induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (1 µg/mL) or Interleukin-1β (IL-1β) (10 ng/mL) for a specified duration (e.g., 24 hours).
2. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Production: Measure PGE2 levels in the supernatant using an EIA kit.[4]
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells and determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phospho-NF-κB p65, IκBα, phospho-p38 MAPK, phospho-JNK, and their total protein counterparts.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Antioxidant Activity Assessment
1. Cellular Antioxidant Activity (CAA) Assay:
-
Cell Line: Human hepatocarcinoma cells (HepG2) are commonly used.
-
Procedure: Seed cells in a 96-well plate. After 24 hours, replace the medium with treatment media containing various concentrations of the test urolithin and a fluorescent probe (e.g., DCFH-DA). After a 1-hour incubation, add a free radical initiator (e.g., AAPH).
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. A decrease in fluorescence intensity in the presence of the urolithin indicates antioxidant activity.
2. Nrf2 Activation Assay:
-
Cell Culture and Treatment: Use a suitable cell line, such as human bronchial epithelial cells (BEAS-2B), and treat with the urolithin of interest.[6]
-
Western Blot Analysis: Perform Western blot analysis as described above to measure the protein levels of Nrf2 in the nuclear fraction and its downstream target, Heme Oxygenase-1 (HO-1), in the total cell lysate.[6]
-
Immunofluorescence: Fix and permeabilize the treated cells. Incubate with an anti-Nrf2 primary antibody followed by a fluorescently labeled secondary antibody. Visualize the nuclear translocation of Nrf2 using a fluorescence microscope.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the more studied urolithins and a general workflow for investigating these mechanisms.
Concluding Remarks
The existing body of research strongly supports the anti-inflammatory and antioxidant properties of urolithins, particularly Urolithin A, through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. While direct evidence for the specific mechanisms of this compound is currently lacking, the experimental frameworks outlined in this guide provide a robust starting point for its investigation. By applying these established protocols, researchers can begin to elucidate the therapeutic potential of this less-explored metabolite and contribute to a more comprehensive understanding of the health benefits associated with ellagitannin-rich foods. Future studies should focus on direct comparative analyses of all major urolithins to build a complete picture of their structure-activity relationships.
References
- 1. NF-kappaB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Urolithin E vs. Urolithin A: A Comparative Analysis of Their Influence on Gut Microbiota
A comprehensive review of the current scientific landscape reveals a significant disparity in the research focus on Urolithin A versus Urolithin E, precluding a direct, data-driven comparison of their impacts on gut microbiota composition. Urolithin A stands as a well-investigated gut microbial metabolite with a growing body of evidence supporting its modulatory effects on the microbiome and its associated health benefits. In contrast, this compound is primarily identified as a transient intermediate in the metabolic pathway of ellagitannins and ellagic acid to Urolithin A, with a notable absence of dedicated studies on its specific biological activities and interactions with gut bacteria.
This guide will provide a detailed overview of the known effects of Urolithin A on gut microbiota, supported by experimental data and methodologies. It will also contextualize the role of this compound within the broader urolithin metabolism, clarifying the current limitations in offering a direct comparison.
The Metabolic Journey: From Ellagic Acid to Urolithin A
Urolithins are produced in the colon through the metabolic transformation of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and walnuts[1]. This multi-step conversion is entirely dependent on the enzymatic activity of the gut microbiota. The process begins with the hydrolysis of ellagitannins to ellagic acid, which is then sequentially dehydroxylated by various bacterial species. This metabolic cascade involves several intermediate urolithins, including the pentahydroxy-urolithin (Urolithin M5), tetrahydroxy-urolithins (Urolithin D, this compound, and Urolithin M6), and trihydroxy-urolithins (Urolithin C and Urolithin M7), ultimately leading to the production of the more stable and well-absorbed dihydroxy-urolithins, Urolithin A and Iso-urolithin A[2].
The following diagram illustrates this metabolic pathway, highlighting the position of this compound as an intermediary.
Urolithin A: A Modulator of Gut Microbiota Composition
Urolithin A has demonstrated a significant capacity to influence the composition and diversity of the gut microbiota. Studies in animal models and humans have shown that Urolithin A supplementation can lead to notable changes in the relative abundance of various bacterial taxa, which are often associated with beneficial health outcomes.
Quantitative Data on Urolithin A's Impact on Gut Microbiota
| Study Type | Model | Dosage | Duration | Key Findings on Gut Microbiota Composition | Reference |
| Pre-clinical | High-fat diet-fed rats | 50 mg/kg body weight | 4 weeks | ↓ Firmicutes/Bacteroidetes ratio, ↑ Akkermansia, ↑ Bifidobacterium | [1] |
| Pre-clinical | Obese rats | Not specified | Not specified | Modulated relative abundance of Lachnospiraceae, Coriobacteriaceae, Parabacteroides, and Desulfovibrionaceae | [1] |
| Clinical | Healthy adults | 10 mg/day and 50 mg/day | 8 weeks | ↑ Alpha diversity (Faith's phylogenetic diversity) in the 50 mg/day group. Significant alterations in four and nine microbial genera in the 10 mg/day and 50 mg/day groups, respectively. |
Experimental Protocols for Assessing Urolithin A's Effect on Gut Microbiota
The following provides a generalized experimental workflow based on methodologies reported in studies investigating the impact of Urolithin A on gut microbiota.
A typical protocol involves:
-
Animal Model and Diet: Selection of an appropriate animal model (e.g., C57BL/6 mice) and induction of a specific physiological state if required (e.g., obesity via a high-fat diet).
-
Urolithin A Administration: Administration of a specified dose of Urolithin A, often via oral gavage, for a defined period. A control group receiving a placebo (vehicle) is essential.
-
Fecal Sample Collection: Collection of fecal samples at baseline and at the end of the intervention period. Samples are typically stored at -80°C until analysis.
-
DNA Extraction: Extraction of total bacterial DNA from the fecal samples using commercially available kits.
-
16S rRNA Gene Sequencing: Amplification of a specific variable region of the 16S rRNA gene (e.g., V3-V4 region) using PCR, followed by high-throughput sequencing on platforms like Illumina MiSeq.
-
Bioinformatic and Statistical Analysis: Processing of the sequencing data to identify and quantify bacterial taxa. This includes quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Statistical analyses are then performed to compare the microbial composition and diversity between the Urolithin A-treated and control groups.
Signaling Pathways Modulated by Urolithin A
Urolithin A's benefits are linked to its ability to modulate several key cellular signaling pathways. While the direct impact of these pathways on the gut microbiota composition is still an area of active research, they are crucial for maintaining gut health and integrity.
One of the most well-documented effects of Urolithin A is the activation of mitophagy, the selective removal of damaged mitochondria[1]. This process is critical for cellular homeostasis and has been linked to anti-inflammatory and anti-aging effects.
Conclusion: A Field Ripe for Future Investigation
Future research should aim to isolate or synthesize this compound and conduct dedicated in vitro and in vivo studies to elucidate its specific effects on gut bacterial growth, diversity, and metabolic activity. Such studies would be invaluable in understanding the complete picture of how ellagitannin-rich foods exert their health benefits through the complex interplay of various urolithin metabolites and the gut microbiota. For researchers, scientists, and drug development professionals, the largely unexplored bioactivity of intermediate urolithins like this compound represents a promising frontier for novel therapeutic strategies targeting the gut microbiome.
References
Independent Validation of Mitophagy Induction: A Comparative Analysis of Urolithin A and Other Modulators
Absence of Direct Evidence for Urolithin E's Role in Mitophagy
A thorough review of the current scientific literature reveals a significant gap in the independent validation of this compound's specific role in inducing mitophagy. This compound is recognized as a metabolic intermediate in the conversion of ellagitannins from sources like pomegranates, berries, and nuts into the more extensively studied Urolithin A (UA).[1][2] The biological activity and, specifically, the pro-mitophagic effects attributed to the consumption of ellagitannin-rich foods are predominantly credited to Urolithin A. Consequently, this guide will focus on the well-documented role of Urolithin A in mitophagy and compare its performance with other known mitophagy-inducing agents.
Urolithin A: A Key Regulator of Mitochondrial Quality Control
Urolithin A has emerged as a prominent natural compound for its capacity to stimulate mitophagy, the selective degradation of dysfunctional mitochondria. This cellular housekeeping process is crucial for maintaining mitochondrial homeostasis and overall cellular health. The decline in mitophagic efficiency is associated with aging and various age-related pathologies.[3][4] UA has been shown to enhance mitochondrial function and promote muscle health in various experimental models, from invertebrates to humans.[3][4][5]
Comparative Analysis: Urolithin A vs. Alternative Mitophagy Inducers
While Urolithin A is a key focus, other compounds are also known to modulate mitophagy, primarily through different mechanisms. This section compares Urolithin A with two such alternatives: Spermidine and Rapamycin.
| Feature | Urolithin A | Spermidine | Rapamycin |
| Primary Mechanism | Primarily activates PINK1/Parkin-dependent and independent mitophagy pathways.[3][4][6] | Induces general autophagy, which includes mitophagy, by inhibiting acetyltransferases. | Inhibits mTOR, a central regulator of cell growth and autophagy, leading to the induction of autophagy and mitophagy.[4][7] |
| Specificity | Shows a more targeted action towards mitophagy.[6][8] | Induces broad, non-selective autophagy, with mitophagy as one of the outcomes.[1][6] | Induces general autophagy.[4][7] |
| Origin | A microbial metabolite from dietary ellagitannins. | A naturally occurring polyamine found in various foods. | A macrolide compound produced by the bacterium Streptomyces hygroscopicus. |
| Reported Efficacy | Increased mitophagy by ~104% in muscle cells (in vitro).[9] | Enhances autophagy and has been linked to cardioprotective effects through this mechanism.[6] | Increased mitophagy by over 400% in a mouse model of Alzheimer's disease.[7][9] In a separate study on a mitochondrial disease model, it increased mitophagy by 125%.[4] |
Signaling Pathway of Urolithin A-Induced Mitophagy
Urolithin A is understood to induce mitophagy through at least two interconnected pathways. The primary mechanism involves the stabilization of PINK1 (PTEN-induced putative kinase 1) on the outer membrane of damaged mitochondria, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the dysfunctional mitochondrion for engulfment by an autophagosome and subsequent degradation. UA can also act independently of the PINK1/Parkin pathway.
Caption: Urolithin A-induced mitophagy pathway.
Experimental Protocols for Mitophagy Assessment
The validation of mitophagy induction relies on a variety of robust experimental techniques. Below are summaries of key protocols used in the cited research.
Fluorescence Microscopy with Mitophagy Reporters
This is a common method to visualize and quantify mitophagy in living cells.
-
mt-Keima (Mitochondrial-targeted Keima):
-
Principle: Keima is a pH-sensitive fluorescent protein. When mitochondria are in the neutral pH of the cytoplasm, Keima emits light at a specific wavelength (excitation at 440 nm). Upon delivery to the acidic environment of the lysosome via mitophagy, the excitation spectrum of Keima shifts (to 586 nm). The ratio of fluorescence at the two excitation wavelengths provides a quantitative measure of mitophagic flux.[9][10]
-
Protocol Outline:
-
Transfect or transduce cells with a plasmid encoding mt-Keima.
-
Treat cells with the compound of interest (e.g., Urolithin A).
-
Image cells using a confocal microscope with two laser lines for the different excitation wavelengths of Keima.
-
Quantify the ratio of the two fluorescence signals to determine the extent of mitophagy.
-
-
-
mCherry-EGFP-LC3 (Tandem fluorescent-tagged LC3):
-
Principle: The autophagosomal protein LC3 is tagged with both a pH-stable fluorophore (mCherry, red) and a pH-sensitive fluorophore (EGFP, green). In the neutral pH of the autophagosome, both fluorophores are active, resulting in yellow fluorescence. When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment quenches the EGFP signal, leading to red-only fluorescence. The appearance of red puncta indicates successful mitophagic flux.[11][12][13]
-
Protocol Outline:
-
Transfect or transduce cells with the mCherry-EGFP-LC3 plasmid.
-
Treat cells with the compound of interest.
-
Image cells using fluorescence microscopy.
-
Quantify the number of red-only puncta per cell as a measure of mitophagic flux.
-
-
Western Blotting for Mitophagy-Related Proteins
This technique is used to measure changes in the levels of key proteins involved in the mitophagy pathway.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. In the context of mitophagy, researchers often look for the accumulation of PINK1 and the translocation of Parkin to the mitochondria. A decrease in the levels of mitochondrial proteins can also indicate their degradation through mitophagy.[2][14][15][16]
-
Protocol Outline:
-
Treat cells with the compound of interest.
-
Lyse the cells to extract proteins. For studying Parkin translocation, cytosolic and mitochondrial fractions are often separated.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., anti-PINK1, anti-Parkin, anti-TOM20 as a mitochondrial marker, and anti-LC3).
-
Incubate with a secondary antibody conjugated to an enzyme that allows for detection.
-
Visualize and quantify the protein bands. An increase in PINK1 and mitochondrial Parkin, along with a decrease in mitochondrial proteins, suggests mitophagy induction.
-
Experimental Workflow for Mitophagy Validation
The following diagram illustrates a typical workflow for validating the role of a compound in mitophagy.
Caption: A typical experimental workflow for validating mitophagy induction.
References
- 1. Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements[v1] | Preprints.org [preprints.org]
- 2. zhb.uni-luebeck.de [zhb.uni-luebeck.de]
- 3. preprints.org [preprints.org]
- 4. gethealthspan.com [gethealthspan.com]
- 5. The mitophagy activator urolithin A is safe and induces a molecular signature of improved mitochondrial and cellular health in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gethealthspan.com [gethealthspan.com]
- 8. oriherb.com [oriherb.com]
- 9. gethealthspan.com [gethealthspan.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescence imaging based-assay to monitor mitophagy in cultured hepatocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Urolithin E in a Research Environment
A guide for laboratory professionals on the safe handling and disposal of Urolithin E, ensuring operational safety and regulatory compliance.
It is critical to note that in the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment should be conducted by qualified personnel before handling and disposal. The following procedures are based on information available for Urolithin A and general best practices for laboratory chemical waste management.
Understanding the Hazard Profile of Related Urolithins
Urolithin A is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Due to the structural similarities among urolithins, it is prudent to handle this compound with a similar level of caution.
Table 1: Hazard and Safety Data for Urolithin A (as a proxy for this compound)
| Property | Information |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container in accordance with local regulations |
Source: MedChemExpress Safety Data Sheet for Urolithin A[1]
Step-by-Step Disposal Procedures for this compound
The following protocols are designed to provide a clear, actionable framework for the disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.
3. Disposal of Unused this compound:
-
Do not dispose of this compound down the drain or in general waste.[2]
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
The container label should include the chemical name ("this compound"), hazard warnings (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Dispose of the waste through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated.
-
Collect these materials in a designated, labeled waste container.
-
Dispose of the contaminated materials as chemical waste through an approved disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart illustrating the decision-making process for the proper segregation and disposal of this compound waste in a laboratory.
By adhering to these guidelines and fostering a culture of safety, research institutions can ensure the well-being of their personnel and the protection of the environment while advancing scientific knowledge.
References
Safeguarding Your Research: A Guide to Handling Urolithin E
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Urolithin E, a metabolite of ellagic acid with growing interest in the scientific community. The following procedures are based on safety data for structurally similar urolithins and are intended to supplement, not replace, the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use. |
| Eyes & Face | Safety glasses with side shields or goggles; Face shield | Eye protection is mandatory to guard against splashes. A face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area; NIOSH-approved respirator | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required based on the quantity and handling procedure. |
Operational Plan: From Receipt to Storage
A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound should be stored at -20°C for long-term stability[1].
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: If working with a solid form, carefully weigh the required amount in a chemical fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water[1][2]. Clean and decontaminate all work surfaces.
Hazard and First Aid Information
Based on data for similar urolithins, this compound should be considered hazardous. The primary hazards include:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][3]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Final Disposal:
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
